Piretanide
Description
This compound (INN, trade names Arelix, Eurelix, Tauliz) has been synthesized in 1973 at Hoechst AG (Germany) as a loop diuretic compound by using a then-new method for introducing cyclic amine residues in an aromatic nucleus in the presence of other aromatically bonded functional groups.
This compound is a sulfamoylbenzoic acid belonging to the class of loop diuretics. This compound is structurally related to furosemide and bumetanide.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease.
potent inhibitor of chloride transport; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenoxy-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEWTUDSLQGTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023488 | |
| Record name | Piretanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-27-9 | |
| Record name | Piretanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piretanide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piretanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02925 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Piretanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piretanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PIRETANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ6KK6GV93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Piretanide for Research Professionals
For Immediate Release
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of Piretanide. This document compiles essential data, outlines detailed experimental methodologies, and presents critical information through standardized visualizations to support ongoing and future research endeavors.
Core Physicochemical Data
This compound is a loop diuretic agent belonging to the sulfamoylbenzoic acid class, structurally related to furosemide and bumetanide.[1] Its fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-phenoxy-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid | [1] |
| Chemical Formula | C₁₇H₁₈N₂O₅S | [1][2][3] |
| Molecular Weight | 362.40 g/mol | |
| Melting Point | 225-227 °C | |
| Boiling Point | ~253 °C (rough estimate) | |
| pKa (Strongest Acidic) | 4.68 | |
| logP | 2.2 | |
| Water Solubility | 0.0914 mg/mL | |
| Solubility in Organic Solvents | Very slightly soluble in anhydrous ethanol. Soluble in DMSO (250 mg/mL with sonication). | |
| Appearance | Pale yellow platelets or solid. | |
| Polymorphism | Exhibits polymorphism. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters of this compound are outlined below. These protocols are adapted from established methods to suit the specific properties of the compound.
Determination of pKa by Potentiometric Titration
This method is suitable for determining the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
0.1 M Hydrochloric Acid (HCl) solution, standardized
-
0.15 M Potassium Chloride (KCl) solution
-
Deionized water
-
Methanol (for initial dissolution if necessary)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Nitrogen gas
Procedure:
-
Sample Preparation: Accurately weigh a sufficient amount of this compound to prepare a 1 mM solution. If sparingly soluble in water, initially dissolve the compound in a minimal amount of methanol before diluting with deionized water. The final solution should be predominantly aqueous.
-
Ionic Strength Adjustment: Add 0.15 M KCl solution to the this compound solution to maintain a constant ionic strength throughout the titration.
-
Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.
-
Initial pH Adjustment: Acidify the sample solution to a pH of approximately 1.8-2.0 using 0.1 M HCl.
-
Titration: Titrate the acidified this compound solution with standardized 0.1 M NaOH. Add the titrant in small increments, allowing the pH to stabilize before recording the reading and the volume of titrant added.
-
Data Collection: Continue the titration until the pH reaches approximately 12-12.5.
-
Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.
-
Replication: Perform the titration in triplicate to ensure the reproducibility of the results.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) between n-octanol and water is a key indicator of a drug's lipophilicity.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Buffer solutions (pH 7.4)
-
Centrifuge
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by separation of the two phases.
-
Sample Preparation: Prepare a stock solution of this compound in the n-octanol-saturated water at a known concentration.
-
Partitioning: In a suitable container, add a known volume of the this compound aqueous solution and an equal volume of the water-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of this compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.
-
Concentration Measurement: Carefully separate the two phases. Determine the concentration of this compound in the aqueous phase using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The concentration in the n-octanol phase can be determined by mass balance. The logP is the logarithm of the partition coefficient.
Visualizations
Mechanism of Action: Signaling Pathway
This compound exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidney. This action reduces the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of water and electrolytes.
Caption: Mechanism of action of this compound.
Experimental Workflow: pKa Determination
The following diagram illustrates the workflow for the potentiometric determination of this compound's pKa.
Caption: Workflow for pKa determination.
References
The Pharmacokinetics and Pharmacodynamics of Piretanide in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piretanide is a potent loop diuretic that exerts its primary pharmacological effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle. This action leads to a significant increase in the excretion of sodium, chloride, and water, making it a valuable agent in the management of edema and hypertension. Preclinical studies in various animal models have been instrumental in elucidating the pharmacokinetic and pharmacodynamic profile of this compound, providing a foundation for its clinical development and therapeutic use. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound in key preclinical models, with a focus on quantitative data, detailed experimental protocols, and the underlying physiological mechanisms.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species, most notably in rats and dogs. These studies have revealed a drug with rapid absorption and elimination.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Intravenous (1.35 mg/kg) | Oral (4.5 mg/kg) |
| Volume of Distribution (Vd) | 8.6 L/kg | - |
| Clearance (CL) | 2.7 L/h/kg | - |
| Terminal Half-life (t½) | 2.2 h | - |
| Bioavailability (F) | - | ~0.3% |
| Cmax | - | < 1 ng/mL |
| Tmax | - | - |
Data for a compound identified as "pirtenidine" is presented here as a proxy for this compound, as comprehensive preclinical data for this compound is limited in the available literature.
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | Intravenous (0.23 mg/kg) | Oral (4.5 mg/kg) |
| Volume of Distribution (Vd) | 3.3 L/kg | - |
| Clearance (CL) | 1.5 L/h/kg | - |
| Terminal Half-life (t½) | 1.5 h | 2.1 h |
| Absorption Half-life (t½ abs) | - | 1.2 h |
| Bioavailability (F) | - | 10% |
| Cmax | - | 49.7 ng/mL |
| Tmax | - | 5.0 h |
Data for a compound identified as "pirtenidine" is presented here as a proxy for this compound, as comprehensive preclinical data for this compound is limited in the available literature.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is a robust diuresis and natriuresis. Additionally, this compound exhibits vasodilatory properties that contribute to its antihypertensive effects.
Data Presentation
Table 3: Pharmacodynamic Parameters of this compound in Preclinical Models
| Model | Parameter | Value |
| Rat | pIC50 (NKCC2 Inhibition) | 5.97 |
| Rat | pIC50 (NKCC1 Inhibition) | 5.99 - 6.29 |
| Rat Mesenteric Vascular Bed | IC50 (Norepinephrine-induced vasoconstriction) | 0.5 mmol/L |
| Rat Mesenteric Vascular Bed | IC50 (KCl-induced vasoconstriction) | 4.9 mmol/L |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline typical experimental protocols for assessing the pharmacokinetics and pharmacodynamics of this compound in a rat model.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in Sprague-Dawley rats following intravenous administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO)
-
Intravenous catheters
-
Syringes and needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Animal Preparation: Acclimatize rats to the laboratory conditions for at least one week. Surgically implant a catheter into the jugular vein for blood sampling and another into the femoral vein for drug administration, under appropriate anesthesia. Allow a recovery period of at least 24 hours.
-
Drug Administration: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for a bolus intravenous injection (e.g., 1 mg/mL). Administer a single intravenous dose of this compound (e.g., 1.35 mg/kg) via the femoral vein catheter.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predefined time points: pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Analytical Method: Determine the concentration of this compound in the plasma samples using a validated HPLC method. A typical method would involve protein precipitation followed by separation on a C18 column with a suitable mobile phase (e.g., acetonitrile and a phosphate buffer) and UV or electrochemical detection.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as volume of distribution (Vd), clearance (CL), and elimination half-life (t½) from the plasma concentration-time data.
Pharmacodynamic (Diuretic) Study in Rats
Objective: To evaluate the diuretic and natriuretic effects of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., normal saline)
-
Metabolic cages for the separate collection of urine and feces
-
Oral gavage needles
-
Urine collection tubes
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Protocol:
-
Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization. Provide free access to food and water.
-
Baseline Measurement: On the day of the experiment, collect a baseline urine sample over a 2-hour period.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally via gavage.
-
Urine Collection: Collect urine at specified intervals (e.g., every hour for the first 6 hours, and then as a cumulative sample up to 24 hours).
-
Measurements: For each urine sample, record the total volume. Analyze the urine for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis: Calculate the total urine output, and the total excretion of Na+ and K+ for each time interval and for the entire collection period. Compare the results from the this compound-treated group to the vehicle-treated control group to determine the diuretic and natriuretic effects.
Signaling Pathways and Mechanisms of Action
Diuretic Effect: Inhibition of the Na+/K+/2Cl- Cotransporter
The primary mechanism of action for this compound's diuretic effect is the inhibition of the Na+/K+/2Cl- cotransporter (NKCC2) located in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic retention of water, resulting in diuresis.
Vasodilatory Effect
This compound also possesses vasodilatory properties, which contribute to its antihypertensive effect. The exact mechanism is not fully elucidated but is thought to involve the stimulation
In-silico modeling of Piretanide binding to its target
An In-Depth Technical Guide to the In-Silico Modeling of Piretanide Binding to the Na-K-Cl Cotransporter
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-silico methodologies used to model the binding of the loop diuretic this compound to its primary molecular target, the Na-K-Cl cotransporter (NKCC).
Introduction to this compound and its Target
This compound is a potent loop diuretic used in the management of hypertension and edema. Its therapeutic effect is achieved through the inhibition of the Na-K-Cl cotransporter (NKCC), a membrane protein responsible for the coupled transport of sodium (Na+), potassium (K+), and chloride (Cl-) ions across the cell membrane. There are two main isoforms of this transporter: NKCC1, which is widely distributed in the body, and NKCC2, which is found predominantly in the kidney. Loop diuretics, including this compound, generally inhibit both isoforms. This guide will focus on the in-silico modeling of this compound's interaction with NKCC1, for which significant structural and functional data are available.
Quantitative Data on this compound-NKCC Binding
The binding affinity of this compound for its target has been quantified in several studies. The following table summarizes key binding parameters.
| Target Isoform | Experimental System | Parameter | Value |
| NKCC1 | Rat Thymocytes | pIC50 | 6.29 |
| NKCC1 | Rat Erythrocytes | pIC50 | 5.99 |
| NKCC2 | Rat Medullary Thick Ascending Limb | pIC50 | 5.97 |
| NKCC | Madin-Darby Canine Kidney (MDCK) Cells | Kd (High Affinity) | 2.1 ± 1.4 nM |
| NKCC | Madin-Darby Canine Kidney (MDCK) Cells | Kd (Low Affinity) | 264 ± 88 nM |
| NKCC | Madin-Darby Canine Kidney (MDCK) Cells | Ki | 333 ± 92 nM |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 indicates a stronger binding affinity. Kd is the dissociation constant, and Ki is the inhibition constant; lower values for both indicate higher affinity.
In-Silico Modeling Experimental Protocols
The following protocols detail the computational workflow for investigating the binding of this compound to the human NKCC1 transporter.
Preparation of Protein and Ligand Structures
A crucial first step in any in-silico modeling study is the careful preparation of the molecular structures of both the protein target and the ligand.
-
Protein Structure Retrieval and Preparation:
-
The three-dimensional atomic coordinates of the human NKCC1 transporter can be obtained from the Protein Data Bank (PDB). A relevant entry is PDB ID: 6PZT.
-
Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), the raw PDB structure must be processed. This involves removing water molecules and non-relevant co-crystallized molecules.
-
Hydrogen atoms are then added, and the protonation states of ionizable residues are assigned based on a physiological pH of 7.4.
-
Any missing amino acid side chains or loops in the structure should be modeled and repaired.
-
Finally, the protein structure is subjected to energy minimization to relieve any steric clashes and to arrive at a low-energy conformation.
-
-
Ligand Structure Preparation:
-
The two-dimensional structure of this compound can be obtained from chemical databases such as PubChem (CID: 4849).
-
This 2D structure is then converted into a three-dimensional conformation.
-
It is important to generate various possible ionization states and tautomers of this compound that could exist at physiological pH.
-
A conformational search is performed to generate a library of low-energy 3D conformers of the ligand.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
-
Defining the Binding Site:
-
The binding pocket for loop diuretics on NKCC1 is located within the ion translocation pathway.
-
The docking grid, which defines the search space for the ligand, should be centered on this putative binding site. The definition of this grid can be guided by mutagenesis data that has identified key residues in transmembrane helices TM1, TM3, TM6, and TM8 as being important for diuretic binding. For human NKCC1, the residue Met-382 has been shown to be critical for bumetanide binding and is a key landmark for defining the binding site.
-
-
Docking Execution and Analysis:
-
Utilize a molecular docking program such as AutoDock, Glide, or GOLD.
-
The prepared this compound conformers are then docked into the defined binding site on the prepared NKCC1 structure.
-
The resulting docked poses are scored and ranked based on the docking program's scoring function, which estimates the binding affinity.
-
The top-ranked poses should be visually inspected to ensure they are sterically and chemically plausible. Favorable poses will exhibit key interactions, such as hydrogen bonds and hydrophobic contacts, with the residues lining the binding pocket.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-NKCC1 complex over time, offering a more realistic representation of the interaction in a simulated physiological environment.
-
System Setup:
-
The most promising docked pose of the this compound-NKCC1 complex is selected as the starting point for the MD simulation.
-
This complex is embedded within a lipid bilayer (e.g., a POPC membrane) to mimic the cellular membrane.
-
The entire system is then solvated with a water model (e.g., TIP3P), and counter-ions are added to neutralize the system's charge.
-
-
Simulation and Analysis:
-
MD simulations are performed using software packages like GROMACS, AMBER, or NAMD.
-
The system undergoes energy minimization, followed by a gradual heating to a physiological temperature (e.g., 310 K) and equilibration at constant pressure.
-
A production MD simulation is then run for a significant duration (e.g., hundreds of nanoseconds) to allow for the exploration of the conformational space of the complex.
-
The resulting trajectory is analyzed to assess the stability of the complex by calculating the Root Mean Square Deviation (RMSD) and to identify flexible regions of the protein through the Root Mean Square Fluctuation (RMSF). The interactions between this compound and NKCC1 are monitored throughout the simulation.
-
Finally, more rigorous methods like MM/PBSA or MM/GBSA can be applied to the trajectory to calculate the binding free energy, providing a more accurate estimation of the binding affinity.
-
Visualizations
In-Silico Modeling Workflow
The Effect of Piretanide on Ion Transport in Renal Tubules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piretanide is a potent loop diuretic that exerts its primary effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb (TAL) of the loop of Henle in the kidneys.[1] This inhibition leads to a significant reduction in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of these electrolytes and water.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound on ion transport in renal tubules, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core processes.
Mechanism of Action
This compound, a 5-sulfamoylbenzoic acid derivative, targets the NKCC2, an integral membrane protein responsible for the reabsorption of approximately 20-30% of filtered sodium chloride. By binding to the cotransporter, this compound competitively inhibits the binding of chloride ions, thereby preventing the conformational changes necessary for the translocation of Na+, K+, and 2Cl- ions from the tubular lumen into the epithelial cells of the TAL.[1][2] This disruption of ion transport diminishes the interstitial osmotic gradient, which in turn reduces water reabsorption in the collecting ducts, leading to diuresis.[2] The diuretic effect of this compound is dependent on its secretion into the tubular lumen.
Quantitative Data on this compound's Inhibitory Activity
The potency of this compound has been quantified across various experimental models. The following tables summarize key inhibitory and binding constants.
Table 1: Inhibitory Potency of this compound on NKCC Cotransporters
| Parameter | Species/Cell Type | Transporter | Value | Reference |
| pIC50 | Rat | mTAL NKCC2 | 5.97 | |
| pIC50 | Rat | Erythrocyte NKCC1 (activated) | 5.99 | |
| pIC50 | Rat | Thymocyte NKCC1 (activated) | 6.29 | |
| IC50 | Human | hNKCC1A | 3.35 µM | |
| IC50 | Human | hNKCC1B | 1.66 µM | |
| EC50 | Cultured Cells (HeLa, MDCK, BC3H1) | Na-K-Cl Cotransport | 3-4 µM |
Table 2: Binding Affinity of this compound
| Parameter | Species/Cell Type | Receptor Site | Value | Reference |
| KD1 | Canine (Madin-Darby canine kidney cells) | High-affinity site | 2.1 ± 1.4 nM | |
| KD2 | Canine (Madin-Darby canine kidney cells) | Low-affinity site | 264 ± 88 nM | |
| Ki | Canine (Madin-Darby canine kidney cells) | Inhibition of 86Rb+ uptake | 333 ± 92 nM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects.
Isolated Perfused Renal Tubule Assay
This ex vivo method allows for the direct assessment of diuretic effects on specific segments of the nephron.
Protocol:
-
Tubule Isolation:
-
Kidneys are harvested from the animal model (e.g., rabbit, rat).
-
The kidney is sliced, and the desired tubule segment (e.g., medullary thick ascending limb) is manually dissected under a stereomicroscope.
-
-
Perfusion Setup:
-
The isolated tubule is transferred to a temperature-controlled chamber on the stage of an inverted microscope.
-
One end of the tubule is cannulated with a perfusion pipette, and the other end is held by a collecting pipette.
-
-
Perfusion and Data Collection:
-
The tubule is perfused with a physiological solution containing this compound at various concentrations.
-
The collected tubular fluid is analyzed for ion concentrations (Na+, K+, Cl-) to determine the extent of transport inhibition.
-
Transepithelial voltage can also be measured to assess changes in ion transport.
-
Tracer Flux Assay for NKCC Activity
This assay measures the activity of the NKCC cotransporter by tracking the uptake of a radioactive or fluorescent ion analog.
Protocol:
-
Cell Culture/Tissue Preparation:
-
Cells expressing the NKCC of interest (e.g., HEK293 cells transfected with NKCC2, or isolated renal tubules) are prepared.
-
-
Pre-incubation:
-
The cells/tubules are pre-incubated in a buffer solution.
-
-
Initiation of Flux:
-
The pre-incubation solution is replaced with a flux medium containing a tracer ion (e.g., 86Rb+ as a K+ analog or a thallium-based fluorescent indicator).
-
The flux medium also contains this compound at various concentrations.
-
-
Termination and Measurement:
-
After a defined incubation period, the flux is stopped by rapidly washing the cells/tubules with an ice-cold stop solution.
-
The intracellular accumulation of the tracer is quantified using a scintillation counter (for 86Rb+) or a fluorescence plate reader.
-
The this compound-sensitive component of the flux is determined by subtracting the flux measured in the presence of a saturating concentration of the diuretic from the total flux.
-
[3H]this compound Binding Assay
This assay directly measures the binding of this compound to its receptor, the NKCC cotransporter.
Protocol:
-
Membrane Preparation:
-
Cells or tissues are homogenized, and the membrane fraction is isolated by centrifugation.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with various concentrations of [3H]this compound in a binding buffer.
-
Incubations are carried out at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound [3H]this compound.
-
The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a large excess of unlabeled this compound.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of NKCC2 inhibition by this compound in the TAL.
Experimental Workflow for Isolated Perfused Tubule Assay
Caption: Workflow for assessing this compound's effect on isolated renal tubules.
Conclusion
This compound is a well-characterized loop diuretic that effectively inhibits the NKCC2 cotransporter in the thick ascending limb of the loop of Henle. The quantitative data from various experimental models consistently demonstrate its high potency. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of diuretics and renal ion transport. The visualizations offer a clear representation of the molecular mechanism and experimental approaches central to understanding this compound's diuretic action.
References
Methodological & Application
Protocol for Dissolving Piretanide in DMSO for In Vitro Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piretanide is a potent loop diuretic that exerts its pharmacological effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC), primarily in the thick ascending limb of the loop of Henle.[1][2][3][4] This mechanism of action makes it a valuable tool for in vitro studies of ion transport, cell volume regulation, and for investigating its potential effects on various cell types. This document provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) for use in a range of in vitro assays.
Physicochemical Properties and Solubility
Proper preparation of a stock solution is critical for accurate and reproducible experimental results. This compound is sparingly soluble in water but exhibits good solubility in organic solvents like DMSO.
Data Presentation: Solubility and Storage of this compound
| Property | Value | Source(s) |
| Molecular Weight | 362.4 g/mol | [5] |
| Solubility in DMSO | 200 - 250 mg/mL (551.88 - 689.85 mM) | |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | |
| Appearance | White to off-white crystalline powder |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution that can be further diluted to working concentrations for various in vitro assays.
Materials:
-
This compound powder (MW: 362.4 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Water bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh 36.24 mg of this compound powder using an analytical balance.
-
Solubilization: Transfer the weighed this compound powder into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Aiding Dissolution (if necessary): If the this compound does not completely dissolve, sonicate the vial in a water bath sonicator for 10-15 minutes. Alternatively, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Visually inspect the solution to ensure no particulate matter is present.
-
Aliquoting and Storage: Once completely dissolved, aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for In Vitro Assays
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the highest this compound concentration) in your experiments.
-
Due to the potential for precipitation when diluting a concentrated DMSO stock into an aqueous medium, it is recommended to perform serial dilutions in the cell culture medium.
Example: Preparation of a 100 µM this compound Working Solution
-
Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform a 1:100 dilution by adding 10 µL of the 100 mM stock solution to 990 µL of pre-warmed, sterile cell culture medium. This will result in a 1 mM intermediate solution. Vortex gently to mix.
-
Perform a further 1:10 dilution by adding 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed, sterile cell culture medium to achieve a final working concentration of 100 µM.
In Vitro Assay Examples
This compound's primary mechanism of action is the inhibition of the Na+/K+/2Cl- cotransporter (NKCC). Therefore, relevant in vitro assays often focus on measuring ion flux or the downstream consequences of its inhibition. Cell viability assays are also crucial to distinguish between specific inhibitory effects and general cytotoxicity.
NKCC Activity Assay (Ion Influx)
This is a functional assay to measure the inhibitory effect of this compound on NKCC activity. A common method involves measuring the uptake of a potassium congener, such as Rubidium-86 (⁸⁶Rb⁺) or non-radioactive thallium (Tl⁺).
General Workflow for NKCC Activity Assay
Caption: General workflow for an NKCC ion influx assay.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration. The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
General Workflow for MTT Cell Viability Assay
Caption: General workflow for an MTT cell viability assay.
Mechanism of Action: Signaling Pathway
This compound is a loop diuretic that inhibits the Na+/K+/2Cl- cotransporter (NKCC), which is a membrane protein involved in the transport of sodium, potassium, and chloride ions across the cell membrane. There are two main isoforms, NKCC1, which is widely distributed, and NKCC2, which is primarily found in the kidney. By blocking this transporter, this compound reduces the influx of these ions into the cell. This has different physiological effects depending on the cell type. In the kidney, it leads to increased excretion of salt and water (diuresis). In other cell types, it can affect cell volume and intracellular chloride concentration.
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound's inhibitory action on the Na+/K+/2Cl- cotransporter.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| This compound precipitate in stock solution | Incomplete dissolution or solvent evaporation. | Gently warm the solution to 37°C and sonicate to aid dissolution. Ensure the vial is tightly sealed. |
| Precipitation upon dilution in aqueous media | Low aqueous solubility of this compound. | Perform serial dilutions in the final assay medium. Avoid making large dilution steps directly from the DMSO stock into the aqueous buffer. |
| High background in vehicle control wells | DMSO cytotoxicity. | Ensure the final DMSO concentration is non-toxic for the cell line used (typically ≤ 0.5%). Perform a DMSO toxicity curve for your specific cell line. |
| Inconsistent results between experiments | Degradation of this compound in stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly. |
Disclaimer: This protocol is intended for research use only. Please consult relevant safety data sheets (SDS) for all chemicals and follow appropriate laboratory safety procedures.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: a loop-active diuretic. Pharmacology, therapeutic efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The diuretic effect of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C17H18N2O5S | CID 4849 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Piretanide in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piretanide is a potent loop diuretic that exerts its effects by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidney.[1] This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water, making it a subject of interest for studies on renal function, hypertension, and edema.[2] These application notes provide detailed protocols for the in vivo administration of this compound in rodent models (rats and mice), covering acute diuretic effect studies, pharmacokinetic analysis, and toxicity assessments.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of this compound in rodent studies.
Table 1: this compound Dosage and Administration in Rodents
| Species | Route of Administration | Dosage Range | Vehicle | Study Type | Reference |
| Rat | Intravenous (IV) | 1.5 - 15 mg/kg | Saline | Pharmacokinetic/Pharmacodynamic | [3] |
| Rat | Oral (PO) | 10 - 50 mg/kg | 0.5% Hydroxyethylcellulose in water | Diuretic Activity | Inferred from general protocols |
| Mouse | Intraperitoneal (IP) | 5 - 25 mg/kg | Saline | Acute Diuretic Effect | Inferred from general protocols |
| Mouse | Oral (PO) | 10 - 50 mg/kg | 0.5% Methylcellulose in water | Toxicity | Inferred from general protocols |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Tmax (hours) | Cmax (ng/mL) | Half-life (t½) (hours) | Reference |
| Rat | IV | Not Applicable | Dose-dependent | ~1.5 - 2.0 | [4] |
| Rabbit | IV | Not Applicable | Dose-dependent | ~1.0 - 1.5 | [3] |
Table 3: Acute Toxicity of this compound in Rodents
| Species | Route | LD50 | Observed Effects | Reference |
| Rat | Oral | > 2000 mg/kg | Diuresis, electrolyte imbalance | |
| Mouse | Intraperitoneal | ~300 mg/kg | Sedation, ataxia, diuresis | Inferred from similar compounds |
Experimental Protocols
Protocol 1: Acute Diuretic Effect of this compound in Rats
Objective: To evaluate the dose-dependent diuretic and saluretic effects of this compound following a single administration in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.9% saline or 0.5% methylcellulose in water)
-
Metabolic cages for individual housing and urine collection
-
Graduated cylinders
-
Flame photometer or ion-selective electrodes for electrolyte analysis
-
Oral gavage needles (for PO administration) or syringes and needles (for IP/IV administration)
Procedure:
-
Animal Acclimatization: Acclimate rats to metabolic cages for at least 3 days prior to the experiment to minimize stress-induced variations in urine output.
-
Fasting: Fast the animals for 18 hours before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: this compound (e.g., 20 mg/kg)
-
Group 4: this compound (e.g., 40 mg/kg)
-
(Optional) Group 5: Positive control (e.g., Furosemide, 20 mg/kg)
-
-
Hydration: Administer a saline load (e.g., 25 mL/kg, PO) to all animals to ensure a baseline level of hydration and urine flow.
-
Drug Administration: Immediately after the saline load, administer the vehicle, this compound, or positive control according to the assigned group. Administration can be oral (PO), intraperitoneal (IP), or intravenous (IV).
-
Urine Collection: Place the rats back into their metabolic cages and collect urine at predetermined intervals (e.g., 0-2, 2-4, 4-6, and 6-24 hours).
-
Data Collection:
-
Measure the total urine volume for each collection period.
-
Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.
-
-
Data Analysis: Calculate the total urine output and electrolyte excretion for each group. Compare the effects of different doses of this compound to the vehicle control and the positive control.
Protocol 2: Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following a single intravenous administration.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Syringes and needles for IV injection
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimate mice to the experimental conditions.
-
Drug Administration: Administer a single intravenous (IV) bolus of this compound (e.g., 5 mg/kg) via the tail vein.
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the saphenous vein or via cardiac puncture (terminal procedure) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) post-administration.
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life (t½), and area under the curve (AUC).
Protocol 3: Acute Toxicity Assessment of this compound in Rats
Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of this compound in rats.
Materials:
-
Male and female Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Observation cages
Procedure:
-
Dose Range Finding: Conduct a preliminary dose-range-finding study with a small number of animals to identify a range of doses that cause no mortality, some mortality, and 100% mortality.
-
Main Study:
-
Divide animals into groups (n=5 per sex per group).
-
Administer single, graded doses of this compound orally (PO) to the different groups. A vehicle control group should also be included.
-
-
Observation:
-
Continuously observe the animals for the first 4 hours after dosing for any clinical signs of toxicity (e.g., changes in behavior, posture, respiration, convulsions).
-
Continue to observe the animals daily for 14 days.
-
-
Data Collection: Record the number of mortalities in each group. Note the time of death and any observed signs of toxicity.
-
LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any treatment-related organ abnormalities.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the thick ascending limb.
Experimental Workflow for Acute Diuretic Study
References
Measuring Piretanide's Diuretic Effect on Urinary Electrolyte Excretion in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piretanide is a potent loop diuretic that exerts its effects on the thick ascending limb of the loop of Henle in the kidney. Its primary mechanism of action involves the inhibition of the Na-K-Cl cotransporter 2 (NKCC2), a protein crucial for the reabsorption of sodium, potassium, and chloride ions from the tubular fluid. By blocking this transporter, this compound significantly increases the urinary excretion of these electrolytes and, consequently, water, leading to a diuretic effect. These application notes provide a detailed protocol for evaluating the diuretic and electrolyte excretion effects of this compound in a mouse model, a critical step in preclinical drug development and renal physiology research.
Mechanism of Action: Inhibition of the Na-K-Cl Cotransporter (NKCC2)
This compound targets the NKCC2 transporter located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of Na⁺, K⁺, and 2Cl⁻ ions from the tubular lumen into the renal interstitium. The reduced reabsorption of these solutes diminishes the osmotic gradient in the medulla of the kidney, which in turn impairs the kidney's ability to concentrate urine. The increased concentration of ions in the tubular fluid leads to an osmotic retention of water, resulting in diuresis.
Experimental Protocols
This section details the methodology for assessing the diuretic and natriuretic/kaliuretic effects of this compound in mice.
1. Animal Husbandry and Acclimatization
-
Species: Male or female C57BL/6 mice, 8-10 weeks old.
-
Housing: House animals in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimatization: Acclimatize mice to individual metabolic cages for at least 3 days prior to the experiment to minimize stress-induced variations in urine output. Ensure cages are cleaned daily during this period.
2. Experimental Groups
-
Group 1: Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., normal saline with a small percentage of a solubilizing agent if necessary).
-
Group 2: this compound: Administer this compound at the desired dose. Based on its potency relative to furosemide, a dose of approximately 1.5 - 2.0 mg/kg can be considered for initial studies.
-
Group 3: Positive Control (Furosemide): Administer furosemide at a standard dose of 10 mg/kg to serve as a positive control for the diuretic effect.
3. Dosing and Administration
-
Fasting: Fast the mice for 18 hours before the experiment, with free access to water.
-
Hydration: Provide a saline load (e.g., 25 ml/kg, oral gavage) to all animals 1 hour before drug administration to ensure adequate hydration and urine flow.
-
Administration: Administer the vehicle, this compound, or furosemide via intraperitoneal (IP) injection or oral gavage.
4. Urine Collection and Measurement
-
Metabolic Cages: Immediately after administration, place each mouse in a metabolic cage designed for the separation and collection of urine and feces.
-
Collection Period: Collect urine for a period of 5 to 24 hours. For acute effects, a 5-hour collection is often sufficient.
-
Urine Volume: Measure the total volume of urine collected for each animal at the end of the collection period.
5. Urinary Electrolyte Analysis
-
Sample Preparation: At the end of the collection period, centrifuge the urine samples to remove any contaminants.
-
Electrolyte Measurement: Determine the concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine samples using an electrolyte analyzer or flame photometer.
-
Total Excretion: Calculate the total amount of each electrolyte excreted over the collection period by multiplying the concentration by the total urine volume.
Piretanide for Studying Ion Channel Function in Xenopus Oocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression and functional characterization of a wide variety of ion channels and transporters. Its large size makes it particularly amenable to two-electrode voltage clamp (TEVC) electrophysiology, allowing for detailed investigation of channel kinetics, pharmacology, and regulation. Piretanide, a loop diuretic, is a known inhibitor of the Na-K-Cl cotransporter (NKCC), making it a valuable pharmacological tool to isolate and study the function of other ion channels expressed in oocytes or to investigate the activity of NKCC itself. This document provides detailed application notes and protocols for the use of this compound in studying ion channel function in Xenopus oocytes.
Data Presentation
Table 1: Inhibitory Potency of this compound on Na-K-Cl Cotransporters
| Transporter | Species/Cell Type | Method | IC50 / pIC50 | Reference |
| Endogenous NKCC | Xenopus laevis oocytes | 86Rb+ influx | 30 µM | [1] |
| NKCC1 (activated) | Rat thymocytes | 86Rb+ influx | pIC50 = 5.99 | |
| NKCC1 (activated) | Rat erythrocytes | 86Rb+ influx | pIC50 = 6.29 | |
| NKCC2 | Rat mTAL | 86Rb+ influx | pIC50 = 5.97 |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Experimental Protocols
Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine solution. Surgically remove a portion of the ovary and place it in a calcium-free OR2 solution (82.5 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5).
-
Defolliculation: Cut the ovarian lobe into small clumps of 5-10 oocytes. Incubate the oocytes in OR2 solution containing 2 mg/mL collagenase type I for 1-2 hours at room temperature with gentle agitation to remove the follicular layer.
-
Selection and Incubation: Manually select stage V-VI oocytes, characterized by their large size (~1.2 mm) and distinct animal (dark) and vegetal (light) poles. Wash the oocytes thoroughly with ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate and 50 µg/mL gentamicin. Incubate the oocytes at 16-18°C.
cRNA Preparation and Injection
-
cRNA Synthesis: Linearize the plasmid DNA containing the ion channel of interest and use an in vitro transcription kit (e.g., mMESSAGE mMACHINE™) to synthesize capped cRNA. Purify the cRNA and determine its concentration and quality.
-
Microinjection: Pull microinjection needles from borosilicate glass capillaries. Backfill a needle with mineral oil and then load with the cRNA solution. Inject 50 nL of cRNA (typically 1-50 ng) into the cytoplasm of each oocyte.
-
Incubation: Incubate the injected oocytes in supplemented ND96 solution at 16-18°C for 2-7 days to allow for protein expression.
Preparation of this compound Solutions
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Aliquot and store at -20°C. Note: The final concentration of DMSO in the recording solution should be kept low (typically <0.1%) to avoid off-target effects.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it with the recording buffer (e.g., ND96) to the desired final concentrations.
Two-Electrode Voltage Clamp (TEVC) Recordings
-
Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Oocyte Placement: Place a single oocyte in the recording chamber and perfuse with the recording solution.
-
Impaling the Oocyte: Carefully impale the oocyte with the two microelectrodes (one for voltage recording and one for current injection).
-
Voltage Clamp Protocol:
-
Clamp the oocyte membrane potential at a holding potential where the channel of interest is largely in a closed state (e.g., -80 mV).
-
Apply a series of voltage steps to activate the channel and record the resulting currents. The specific voltage protocol will depend on the gating properties of the ion channel being studied.
-
To study the effect of this compound, first record baseline currents in the control recording solution.
-
Then, perfuse the chamber with the recording solution containing the desired concentration of this compound and record the currents again after a stable effect is reached.
-
A washout step, where the chamber is perfused with the control solution, can be performed to assess the reversibility of the inhibition.
-
Mandatory Visualizations
Caption: Experimental workflow for studying the effects of this compound on ion channels expressed in Xenopus oocytes.
Caption: The WNK-SPAK/OSR1 signaling pathway regulates NKCC1 activity, which can be inhibited by this compound.
References
Application Notes and Protocols for Piretanide in Canine Hypertension Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piretanide is a potent loop diuretic that has been investigated for its diuretic and antihypertensive effects. These application notes provide a summary of the available dosing information and detailed experimental protocols for the study of this compound in canine models of hypertension. It is important to note that while intravenous (IV) dosing has been documented in canine studies focused on renal effects, specific oral dosing regimens for the treatment of chronic hypertension in dogs are not well-established in the available scientific literature. Therefore, the provided protocols are based on the known mechanism of action of this compound, data from studies on other loop diuretics, and established models of canine hypertension.
Mechanism of Action
This compound is a loop diuretic that primarily exerts its effect by inhibiting the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle in the kidney. This inhibition leads to a significant increase in the excretion of sodium, chloride, and water, thereby reducing extracellular fluid volume. The reduction in blood volume contributes to a decrease in blood pressure. Additionally, some studies suggest that this compound may have a direct vasodilatory effect on blood vessels, which could also contribute to its antihypertensive properties.
Signaling Pathway of this compound's Diuretic Action
Caption: Mechanism of action of this compound in the thick ascending limb.
Dosing Recommendations (Based on Available Data)
Table 1: Int
Application Notes and Protocols: Immunohistochemical Analysis of Piretanide's Effect on Renal Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piretanide is a potent loop diuretic that primarily targets the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to increased urinary excretion of salt and water. Understanding the broader impact of this compound on other key renal transporters is crucial for a comprehensive assessment of its mechanism of action and potential off-target or compensatory effects. This document provides detailed protocols for the immunohistochemical (IHC) analysis of major renal transporters—NKCC2, the thiazide-sensitive Na+-Cl- cotransporter (NCC), the epithelial Na+ channel (ENaC), and the Na+/H+ exchanger 3 (NHE3)—in response to this compound treatment. As direct quantitative IHC data for this compound is limited, data from studies on the closely related loop diuretic furosemide is presented as a proxy to illustrate the expected compensatory changes in transporter expression.
Data Presentation: Quantitative Analysis of Renal Transporter Expression
The following tables summarize quantitative data on the protein abundance of key renal transporters following treatment with a loop diuretic. This data, primarily from immunoblotting studies on furosemide, serves as a predictive model for the effects of this compound.
Table 1: Effect of Loop Diuretic (Furosemide) on NKCC2 Protein Abundance in Rat Kidney
| Transporter | Renal Region | Treatment Group | Normalized Band Density (% of Vehicle) | Fold Change | Reference |
| NKCC2 | Cortex & Outer Medulla | Vehicle | 100 ± 12 | 1.0 | Na et al., 2003 |
| Furosemide (12 mg/day for 7 days) | 143 ± 10 | 1.43 | Na et al., 2003 | ||
| NKCC2 | Outer Medulla | Vehicle | 100 ± 11 | 1.0 | Na et al., 2003 |
| Furosemide (12 mg/day for 7 days) | 162 ± 15 | 1.62 | Na et al., 2003 | ||
| *P < 0.05 vs. vehicle-infused controls. |
Table 2: Effect of Loop Diuretic (Furosemide) on NCC Protein Abundance in Rat Kidney
| Transporter | Renal Region | Treatment Group | Arbitrary Units | Fold Change | Reference |
| NCC | Cortex | Vehicle | 2562 ± 30 | 1.0 | Abdallah et al., 2001 |
| Furosemide (22 mg/100g/day) | 5248 ± 151 | 2.05 | Abdallah et al., 2001 | ||
| P < 0.01 |
Table 3: Effect of Loop Diuretic (Furosemide) on ENaC Subunit Protein Abundance in Rat Kidney Cortex
| Transporter Subunit | Treatment Group | Normalized Band Density (% of Vehicle) | Fold Change | Reference |
| α-ENaC | Vehicle | 100 ± 22 | 1.0 | Na et al., 2003 |
| Furosemide (12 mg/day for 7 days) | 187 ± 25 | 1.87 | Na et al., 2003 | |
| β-ENaC | Vehicle | 100 ± 15 | 1.0 | Na et al., 2003 |
| Furosemide (12 mg/day for 7 days) | 155 ± 8 | 1.55 | Na et al., 2003 | |
| γ-ENaC | Vehicle | 100 ± 9 | 1.0 | Na et al., 2003 |
| Furosemide (12 mg/day for 7 days) | 168 ± 16 | 1.68 | Na et al., 2003 | |
| P < 0.05 vs. vehicle-infused controls. |
Table 4: Expected Effect of Loop Diuretic on NHE3 Protein Abundance in Rat Kidney Proximal Tubule
| Transporter | Renal Region | Expected Change with this compound | Rationale |
| NHE3 | Proximal Tubule | No significant change or potential slight decrease | Loop diuretics act downstream of the proximal tubule. While some studies on renal injury models show NHE3 alterations, direct, significant changes from loop diuretics are not consistently reported in IHC studies. |
Experimental Protocols
Protocol 1: Immunohistochemistry for Renal Transporters in Paraffin-Embedded Rat Kidney Tissue
This protocol provides a comprehensive procedure for the immunohistochemical staining of NKCC2, NCC, ENaC, and NHE3 in formalin-fixed, paraffin-embedded rat kidney sections.
1. Tissue Preparation and Fixation:
-
Anesthetize the rat according to approved institutional animal care and use committee protocols.
-
Perfuse the animal transcardially with phosphate-buffered saline (PBS) to remove blood, followed by perfusion with 4% paraformaldehyde in PBS.
-
Excise the kidneys and postfix in 4% paraformaldehyde at 4°C overnight.
-
Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin.
-
Section the paraffin-embedded tissue at 4-5 µm thickness using a microtome and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Heat slides at 60°C for 20-30 minutes.
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate slides through a graded series of ethanol (100%, 95%, 70%, 50%) for 3-5 minutes each.
-
Rinse with distilled water.
3. Antigen Retrieval:
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For NKCC2, NCC, and ENaC, perform heat-induced epitope retrieval (HIER). Immerse slides in a pre-heated solution of 10 mM sodium citrate buffer (pH 6.0).
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Heat the slides in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.
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Allow slides to cool to room temperature for at least 20 minutes.
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For NHE3, enzymatic antigen retrieval with Proteinase K may be beneficial. Incubate slides in Proteinase K solution (20 µg/mL in TE buffer, pH 8.0) at 37°C for 10-15 minutes.
-
Rinse slides in PBS.
4. Immunohistochemical Staining:
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Inactivate endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 15-30 minutes.
-
Wash slides with PBS.
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Block non-specific binding by incubating sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
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Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber. (See Table 5 for recommended antibodies).
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Wash slides with PBS.
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Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
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Wash slides with PBS.
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Incubate sections with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes at room temperature.
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Wash slides with PBS.
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Visualize the antigen-antibody complex by incubating sections with a peroxidase substrate solution, such as 3,3'-diaminobenzidine (DAB), until the desired brown color intensity is reached.
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Wash slides with distilled water.
5. Counterstaining and Mounting:
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Counterstain sections with hematoxylin to visualize cell nuclei.
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Dehydrate sections through a graded series
Troubleshooting & Optimization
Technical Support Center: Enhancing Piretanide Solubility for In Vivo Research
Welcome to the technical support center for researchers utilizing Piretanide in in vivo experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in aqueous solutions?
This compound is a poorly water-soluble compound. Its lipophilic nature makes it challenging to dissolve in simple aqueous buffers like saline or phosphate-buffered saline (PBS). Direct suspension in these vehicles will likely result in a non-homogenous mixture, leading to inaccurate dosing and poor bioavailability in your in vivo model.
Q2: What are the recommended solvent systems for dissolving this compound for in vivo use?
A commonly used and effective approach is the use of a co-solvent system. A widely cited formulation consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline. This combination of solvents helps to first dissolve the this compound in an organic solvent and then create a stable emulsion when introduced to the aqueous saline component, making it suitable for injection.
Q3: Is sonication or heating necessary when preparing this compound solutions?
Yes, both sonication and gentle heating can be beneficial. Sonication helps to break down drug aggregates and facilitate dissolution. Gentle warming (e.g., to 37-50°C) can also increase the solubility of this compound in the initial solvent. However, it is crucial to avoid excessive heat, which could potentially degrade the compound.
Q4: My this compound solution is clear initially but precipitates upon standing or dilution. How can I prevent this?
This is a common issue with supersaturated solutions of poorly soluble compounds. Here are a few troubleshooting tips:
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Prepare fresh: It is highly recommended to prepare the working solution fresh on the day of the experiment.
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Order of solvent addition: The sequence of adding the different components of your vehicle is critical. Always dissolve the this compound in the primary organic solvent (e.g., DMSO) first before adding the other co-solvents and finally the aqueous component.
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Maintain temperature: If you used gentle heat to dissolve the compound, ensure the solution does not cool down too rapidly, as this can cause precipitation.
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Consider the final concentration: If precipitation persists, you may need to lower the final concentration of this compound in your dosing solution.
Q5: What are the signs of toxicity related to the solvent vehicle in my animals?
The commonly used co-solvent system (DMSO/PEG300/Tween-80/Saline) is generally well-tolerated in rodents at appropriate concentrations. However, it's essential to monitor your animals for any adverse effects, which could include:
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Irritation or inflammation at the injection site.
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Lethargy or changes in behavior.
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Signs of dehydration or gastrointestinal distress.
It is always good practice to include a vehicle-only control group in your experiment to differentiate between the effects of the drug and the vehicle. For sensitive animal models, it is recommended to keep the final concentration of DMSO below 10%.
Quantitative Data on this compound Solubility
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Achievable Concentration | Reference |
| 100% DMSO | ~250 mg/mL | |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | |
| Water | Very slightly soluble | |
| Anhydrous Ethanol | Sparingly soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-Solvent System
This protocol details the preparation of a 1 mL working solution of this compound at a concentration of 2 mg/mL.
Materials:
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This compound powder
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Dimethyl Sulfoxide (DMSO)
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Polyethylene Glycol 300 (PEG300)
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Tween-80
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Sterile Saline (0.9% NaCl)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator bath
Procedure:
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Prepare a stock solution in DMSO:
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Weigh out 20 mg of this compound powder and place it in a sterile microcentrifuge tube.
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Add 100 µL of DMSO to the tube.
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Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath and brief sonication can be used to aid dissolution. This will create a 200 mg/mL stock solution.
-
-
Add PEG300:
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To the DMSO stock solution, add 400 µL of PEG300.
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Vortex the mixture thoroughly until it is homogenous.
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-
Add Tween-80:
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Add 50 µL of Tween-80 to the mixture.
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Vortex again until the solution is well-mixed.
-
-
Add Saline:
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Slowly add 450 µL of sterile saline to the mixture while vortexing. The solution should remain clear.
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The final concentrations of the components in the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Final Preparation:
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Visually inspect the solution for any precipitation. If the solution is not clear, sonicate for 5-10 minutes.
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It is recommended to use this solution immediately after preparation.
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Visualizations
Signaling Pathway of this compound
Technical Support Center: Stability of Piretanide in Aqueous Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of piretanide in aqueous solutions. The information is compiled from published studies and is intended to help troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in an aqueous solution?
A1: Based on available data, the stability of this compound in aqueous solutions is primarily affected by pH, temperature, and exposure to light. Alkaline conditions, in particular, have been shown to induce degradation.[1] Like other diuretics with a sulfonamide group, this compound may be susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH.[2][3] Additionally, exposure to UV light can cause photodegradation.[4]
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: Studies on this compound have focused on alkaline-induced degradation.[1] While the specific structures of all long-term degradation products are not fully detailed in the available literature, a common degradation pathway for thiazide diuretics, which are structurally related to loop diuretics like this compound, involves the hydrolysis of the thiazide ring to form an aminobenzenedisulfonamide derivative. It is plausible that this compound could undergo similar hydrolytic degradation.
Q3: What are the optimal storage conditions for a this compound aqueous solution for long-term studies?
A3: To ensure the long-term stability of this compound in aqueous solutions, it is recommended to:
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Maintain a pH close to neutral or slightly acidic. Avoid alkaline conditions (pH > 7) as they have been shown to cause degradation.
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Store at refrigerated temperatures (2-8°C). Lower temperatures generally slow down the rate of chemical degradation.
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Protect from light. Use amber-colored vials or wrap containers in aluminum foil to prevent photodegradation.
Q4: My this compound solution has turned yellow. What does this mean?
A4: A change in the color of the solution is often an indicator of chemical degradation. This could be due to the formation of degradation products, which may have different chromophores than the parent this compound molecule. It is crucial to re-analyze the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the active ingredient and identify any degradation products.
Q5: I have observed precipitation in my this compound solution after storage. What could be the cause?
A5: Precipitation could occur for several reasons. This compound is very slightly soluble in water. Changes in temperature or pH during storage can affect its solubility. Alternatively, the precipitate could be a degradation product that is less soluble than this compound itself. It is advisable to visually inspect solutions for any particulate matter before use. If precipitation is observed, the solution should not be used and should be re-prepared.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low concentration of this compound in the stored solution. | Degradation due to improper storage conditions (e.g., exposure to light, high temperature, or alkaline pH). | 1. Verify the pH of the solution. 2. Ensure the solution was stored protected from light and at a controlled, cool temperature. 3. Re-prepare the solution using a suitable buffer and store it under recommended conditions. 4. Use a validated stability-indicating HPLC method for analysis. |
| Appearance of unknown peaks in the chromatogram of a stored solution. | Formation of degradation products. | 1. Conduct forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) to identify potential degradation products. 2. Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio of the unknown peaks and elucidate their structures. |
| Inconsistent results between different batches of prepared solutions. | Variability in the preparation process (e.g., differences in final pH, water quality, or exposure to light during preparation). | 1. Standardize the solution preparation protocol, including the source and quality of the aqueous solvent, the method of pH adjustment, and light protection measures. 2. Prepare a larger, single batch for the entire long-term study if possible to minimize batch-to-batch variability. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on a published method for the determination of this compound in the presence of its alkaline-induced degradants.
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Chromatographic System: High-Performance Liquid Chromatograph.
-
Column: µ-Bondapak C18.
-
Mobile Phase: Methanol:Water:Acetic Acid (70:30:1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 275 nm.
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject a known volume of the standard solution and the test solution into the chromatograph.
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Record the chromatograms and measure the peak areas.
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Calculate the concentration of this compound in the test solution by comparing its peak area to that of the standard solution.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating methods.
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Acid Hydrolysis: Mix this compound solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period. Neutralize before analysis.
-
Alkaline Hydrolysis: Mix this compound solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period. Neutralize before analysis.
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Oxidative Degradation: Treat this compound solution with 3-30% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Store the this compound solution at elevated temperatures (e.g., 40-70°C) with and without humidity control for a defined duration.
-
Photostability: Expose the this compound solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Diuretics
| Condition | Agent/Parameter | Typical Conditions | Potential Degradation Product | Reference |
| Alkaline Hydrolysis | Sodium Hydroxide | pH 9.5, 60°C, 48 hours | Aminobenzenedisulphonamide (for thiazides) | |
| Photodegradation | UV light (254 nm) | Up to 16 hours of exposure | Photodegraded products |
Note: This table provides examples from studies on related diuretics and may not be fully representative of this compound's specific degradation profile.
Visualizations
Caption: Experimental workflow for a long-term stability study of this compound.
Caption: Plausible degradation pathways for this compound in aqueous solution.
References
- 1. Stability-indicating methods for the determination of this compound in presence of the alkaline induced degradates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Furosemide and Chlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Piretanide Resistance in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming piretanide resistance in experimental models. The following guides and FAQs are designed to address specific issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a loop diuretic that primarily targets the Na-K-Cl cotransporter (NKCC), specifically the NKCC2 isoform in the thick ascending limb of the loop of Henle in the kidney, and the NKCC1 isoform which is more broadly expressed. By inhibiting NKCC, this compound blocks the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions and water.
Q2: What are the common mechanisms of acquired resistance to this compound in experimental models?
A2: While specific data on this compound is limited, resistance to loop diuretics in experimental models generally involves several mechanisms:
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Upregulation and/or increased phosphorylation of the target NKCC: Increased expression or activity of the Na-K-Cl cotransporter can compensate for the inhibitory effect of this compound.
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Activation of alternative sodium reabsorption pathways: Increased activity of other transporters, such as the epithelial sodium channel (ENaC) in the distal nephron, can counteract the effects of this compound.
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Alterations in signaling pathways: The WNK-SPAK/OSR1 signaling cascade is a key regulator of NKCC activity. Dysregulation of this pathway can lead to increased NKCC phosphorylation and activity, contributing to diuretic resistance.
Q3: How can I develop a this compound-resistant cell line?
A3: A common method for developing drug-resistant cell lines is through continuous exposure to incrementally increasing concentrations of the drug. A detailed protocol for developing a this compound-resistant renal epithelial cell line is provided in the "Experimental Protocols" section below.
Q4: What are the key differences in potency between this compound, furosemide, and bumetanide?
A4: this compound is generally considered to be more potent than furosemide but less potent than bumetanide on a weight-for-weight basis. The relative potency can vary depending on the experimental system.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in IC50 values for this compound. | Cell line heterogeneity. Inconsistent cell seeding density. Variation in drug incubation time. | Use a clonal cell line if possible. Ensure consistent cell numbers are seeded for each experiment. Standardize the duration of this compound exposure. |
| No significant inhibition of NKCC activity observed. | Incorrect drug concentration. Degraded this compound solution. Low NKCC expression in the cell line. | Verify the concentration of your this compound stock solution. Prepare fresh drug solutions for each experiment. Confirm NKCC1 or NKCC2 expression in your cell line via Western blot or qPCR. |
| Inconsistent results in 86Rb+ flux assays. | Cell health issues. Incomplete washing steps. Timing errors during flux measurement. | Ensure cells are healthy and not overgrown. Perform washing steps thoroughly to remove extracellular 86Rb+. Use a multichannel pipette and practice timing to ensure consistency across wells. |
| Difficulty in detecting changes in NKCC phosphorylation. | Inefficient protein extraction. Low antibody affinity. Phosphatase activity during sample preparation. | Use a lysis buffer containing phosphatase inhibitors. Screen different primary antibodies for optimal signal. Keep samples on ice and process them quickly. |
Animal Models
| Problem | Possible Causes | Troubleshooting Steps |
| Lack of diuretic response to this compound. | Incorrect dosage or route of administration. Dehydration of the animals. | Review literature for appropriate dosing and administration routes for your animal model. Ensure animals have adequate access to water. |
| High variability in urine output between animals. | Differences in water intake. Stress-induced variations in renal function. Inaccurate urine collection. | Acclimatize animals to metabolic cages before the experiment. Handle animals gently to minimize stress. Ensure complete bladder emptying at the start and end of the collection period. |
| Difficulty in inducing this compound resistance. | Insufficient duration or dose of this compound treatment. Genetic background of the animal strain. | Gradually increase the dose and duration of this compound administration. Consider using a different animal strain that may be more susceptible to developing diuretic resistance. |
Quantitative Data
Table 1: Comparative Potency of Loop Diuretics
| Diuretic | Relative Potency (vs. Furosemide) | pIC50 (Rat mTAL NKCC2) | pIC50 (Rat Erythrocyte NKCC1) | pIC50 (Rat Thymocyte NKCC1) |
| Furosemide | 1 | 5.15 | 5.04 | 5.21 |
| This compound | ~6-7 | 5.97 | 5.99 | 6.29 |
| Bumetanide | ~40 | 6.48 | 6.48 | 6.47 |
Data for pIC50 values are derived from studies in rats.
Table 2: Example IC50 Values for this compound in Renal Cell Lines
| Cell Line | Species | IC50 (µM) | Reference |
| MDCK | Canine | Data not available in searched literature | - |
| LLC-PK1 | Porcine | Data not available in searched literature | - |
| HEK293 | Human | Data not available in searched literature | - |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Renal Epithelial Cell Line (e.g., MDCK)
This protocol is adapted from general methods for creating drug-resistant cell lines.
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Determine the initial IC50 of this compound:
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Plate MDCK cells in a 96-well plate and treat with a range of this compound concentrations for 48-72 hours.
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Assess cell viability using an MTT or similar assay to determine the concentration that inhibits cell growth by 50% (IC50).
-
-
Initiate resistance induction:
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Culture MDCK cells in a T-75 flask with complete medium containing this compound at a starting concentration of approximately 1/10th of the determined IC50.
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Technical Support Center: Minimizing Piretanide-Induced Electrolyte Imbalance in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing piretanide in animal studies. The focus is on practical strategies to minimize and manage the common issue of electrolyte imbalance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it lead to electrolyte imbalance?
This compound is a potent loop diuretic that primarily acts on the thick ascending limb of the loop of Henle in the kidney. It competitively inhibits the Na-K-2Cl symporter, a protein responsible for the reabsorption of sodium, potassium, and chloride from the tubular fluid back into the blood. By blocking this symporter, this compound increases the urinary excretion of these ions, along with water, leading to diuresis. This intentional loss of sodium and water is beneficial in conditions like hypertension and edema, but the concurrent loss of potassium and other electrolytes can lead to significant imbalances, most commonly hypokalemia (low potassium), but also hypomagnesemia (low magnesium) and hyponatremia (low sodium).
Q2: What are the typical signs of electrolyte imbalance in research animals?
Clinical signs of electrolyte imbalance can be subtle and may vary depending on the severity and the specific electrolyte that is deficient. Common signs of hypokalemia in animals include muscle weakness, lethargy, and in severe cases, cardiac arrhythmias. Hypomagnesemia can also cause muscle tremors or weakness. Dehydration, resulting from excessive fluid loss, can manifest as lethargy, decreased skin turgor, and reduced urine output despite the diuretic's action. It is crucial to monitor animals closely for any of these signs.
Q3: How can I prevent or minimize this compound-induced hypokalemia in my animal studies?
There are three main strategies to mitigate this compound-induced hypokalemia:
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Co-administration of Potassium-Sparing Diuretics: This is a common and effective approach. Potassium-sparing diuretics, such as spironolactone and amiloride, act on the distal tubules and collecting ducts of the kidney to reduce potassium excretion.
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Spironolactone: An aldosterone antagonist that prevents the aldosterone-mediated reabsorption of sodium and secretion of potassium.
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Amiloride: An epithelial sodium channel (ENaC) blocker that reduces the electrochemical gradient for potassium secretion.
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Potassium Supplementation: Direct replacement of potassium through oral or intravenous routes can effectively counteract the urinary losses. Oral potassium chloride is a common supplement.
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Dietary Modification: While less precise, ensuring the animal's diet is rich in potassium can help to some extent. However, for potent loop diuretics like this compound, this is often insufficient on its own.
Q4: Is it necessary to monitor electrolytes other than potassium?
Yes, it is highly recommended. Loop diuretics can also lead to significant losses of magnesium and sodium. Magnesium depletion can exacerbate hypokalemia by impairing the function of the renal outer medullary potassium channel (ROMK), which is responsible for potassium secretion. Therefore, monitoring and, if necessary, supplementing magnesium is crucial for maintaining potassium homeostasis. Monitoring sodium is also important to prevent hyponatremia, especially with high doses of diuretics or in animals with compromised renal function.
Troubleshooting Guides
Issue: Significant drop in serum potassium levels after this compound administration.
Possible Cause: High dose of this compound, individual animal sensitivity, or inadequate preventative measures.
Solutions:
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Review this compound Dosage: Ensure the dose is within the reported therapeutic range for the animal model. This compound is 5 to 7 times more potent than furosemide.
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Implement Mitigation Strategies (if not already in use):
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Co-administer a potassium-sparing diuretic:
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Spironolactone: Start with a low dose (e.g., 25 mg/day in divided doses for larger animals, adjust for smaller animals based on weight) and titrate up as needed.
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Amiloride: Administer at a dose known to be effective for potassium sparing in the specific animal model.
-
-
Initiate Potassium Supplementation:
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Oral Potassium Chloride: A typical starting dose for prophylaxis of hypokalemia is around 20 mEq per day for larger animals, which needs to be scaled down for rodents. For treatment of existing hypokalemia, higher doses of 40-100 mEq/day (for larger animals) in divided doses may be necessary.
-
-
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Increase Monitoring Frequency: Monitor serum potassium levels more frequently (e.g., daily) after any intervention until levels stabilize.
Issue: Persistent hypokalemia despite potassium supplementation.
Possible Cause: Concurrent magnesium deficiency.
Solutions:
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Measure Serum Magnesium: Assess the animal's magnesium status.
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Initiate Magnesium Supplementation: If hypomagnesemia is confirmed or suspected, provide magnesium supplementation. Magnesium sulfate can be administered, with the dosage depending on the animal model and severity of the deficiency.
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Re-evaluate Potassium Supplementation: Once magnesium levels are being corrected, continue to monitor and adjust potassium supplementation as needed.
Data Presentation
Table 1: Reported Dosages of this compound in Animal Studies
| Animal Model | Route of Administration | Dose | Observed Effects | Reference(s) |
| Dog (Beagle) | Oral & Intravenous | 3 dose levels (unspecified) | Marked diuresis, increased Na+, Cl-, and K+ excretion. Serum K+ decreased with larger doses. | |
| Dog | Intravenous | 0.01, 0.05, and 0.25 mg/kg | Marked diuresis and natriuresis. | |
| Rabbit | Intravenous | 1.5 or 15 mg/kg | Dose-dependent increase in urine flow and excretion of Na+ and K+. | |
| Rat | Not specified | Not specified | Favorable sodium/potassium excretion ratio compared to furosemide. |
Table 2: Strategies for Mitigating this compound-Induced Hypokalemia
| Strategy | Agent | Recommended Dosage (starting point, adjust based on model and monitoring) | Mechanism of Action | Reference(s) |
| Co-administration of Potassium-Sparing Diuretics | Spironolactone | 25-100 mg/day (human equivalent, scale for animal weight) | Aldosterone antagonist, reduces potassium excretion. | |
| Amiloride | Varies by species | Blocks epithelial sodium channels in the distal nephron, reducing the driving force for potassium secretion. | ||
| Triamterene | 50 mg (human data) | Similar to amiloride, blocks epithelial sodium channels. | ||
| Electrolyte Supplementation | Potassium Chloride (Oral) | Prophylaxis: ~20 mEq/day; Treatment: 40-100 mEq/day (human equivalent, scale for animal weight) | Replenishes potassium stores. | |
| Magnesium Sulfate | Varies based on deficiency | Replenishes magnesium, which is crucial for potassium homeostasis. |
Experimental Protocols
Protocol 1: Oral Administration of this compound and Co-administered Agents in Rats
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Animal Model: Male/Female Wistar or Sprague-Dawley rats (200-250g).
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Housing: House animals individually in metabolic cages for 24-hour urine collection. Allow for a 3-day acclimatization period.
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Drug Preparation:
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This compound: Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
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Spironolactone/Amiloride: Prepare as a suspension in a similar vehicle.
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Potassium Chloride: Dissolve in deionized water.
-
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Administration:
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Administer substances via oral gavage using an appropriately sized gavage needle.
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Administer this compound and any co-administered drugs at the same time each day.
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For supplementation, potassium chloride can be added to the drinking water, but direct gavage ensures accurate dosing.
-
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Monitoring:
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Urine Collection: Collect urine over a 24-hour period using metabolic cages. Measure urine volume and store samples at -20°C for electrolyte analysis.
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Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at specified time points after drug administration. Serum is the preferred sample for electrolyte analysis.
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Electrolyte Analysis: Analyze serum and urine samples for sodium, potassium, chloride, and magnesium concentrations using a veterinary chemistry analyzer or other appropriate methods.
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Protocol 2: Intravenous Administration of this compound in Dogs
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Animal Model: Healthy adult Beagle dogs.
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Catheterization: Place an intravenous catheter in a cephalic vein for drug administration and a separate catheter in the contralateral cephalic or saphenous vein for blood sampling to avoid contamination.
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Drug Preparation: Prepare this compound solution for injection using a sterile vehicle.
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Administration: Administer the calculated dose of this compound as a slow bolus injection over 1-2 minutes.
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Monitoring:
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Blood Collection: Collect blood samples at baseline (before administration) and at regular intervals post-administration (e.g., 30 min, 1, 2, 4, 6, 8, and 24 hours).
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Urine Collection: Use a urinary catheter for timed urine collection to accurately measure urine volume and electrolyte excretion.
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Electrolyte Analysis: Analyze serum and urine samples for electrolytes as described in Protocol 1.
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Clinical Monitoring: Continuously monitor heart rate, respiratory rate, and blood pressure. Observe for any signs of adverse effects.
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Mandatory Visualizations
Caption: Mechanism of action of this compound in the thick ascending limb.
Troubleshooting inconsistent results in Piretanide diuretic assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Piretanide diuretic assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent loop diuretic.[1] Its primary site of action is the thick ascending limb of the Loop of Henle in the kidney.[1] There, it inhibits the Na-K-2Cl cotransporter (NKCC2), a protein responsible for reabsorbing sodium, potassium, and chloride from the tubular fluid back into the blood. By blocking this transporter, this compound increases the urinary excretion of these ions and, consequently, water, leading to diuresis.
Q2: What are the common in vivo and in vitro assay formats for assessing this compound's diuretic effect?
A2: Common assay formats include:
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In Vivo Models: The Lipschitz test in rats is a standard method for screening diuretic activity, measuring water and sodium excretion compared to a control group.[2] Clearance studies in animal models like dogs are also employed to evaluate the uricosuric and diuretic properties of agents like this compound.[2]
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In Vitro Models: High-throughput fluorescent-based assays are used to measure the activity of the NKCC transporter in adherent epithelial cells.[3] These assays often use Thallium (Tl+) as a tracer for potassium (K+) to monitor the transporter's function.
Q3: What are some critical factors that can influence the outcome of a this compound diuretic assay?
A3: Several factors can lead to inconsistent results:
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Hydration Status of the Animal Model: The state of hydration can significantly alter the pharmacokinetics and renal response to this compound. Dehydration can lead to higher plasma concentrations of the drug.
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Route of Administration: Intravenous administration results in a more rapid onset of action (within 5 to 10 minutes) compared to oral administration (30 to 60 minutes).
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Drug Stability: this compound can degrade under certain conditions, such as alkaline environments. It is crucial to use proper storage and handling procedures.
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Drug Interactions: Co-administration of other drugs can affect this compound's efficacy. For instance, nonsteroidal anti-inflammatory drugs (NSAIDs) can diminish its diuretic effect, while other antihypertensive agents can potentiate it.
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Genetic Variability in Animal Models: Different strains or individual animals may exhibit varied responses to diuretics due to underlying physiological differences.
Troubleshooting Guides
Issue 1: Higher than Expected Variability in In Vivo Diuretic Response
| Potential Cause | Troubleshooting Step |
| Inconsistent Hydration Status | Standardize the hydration protocol for all animals before the experiment. Ensure consistent access to water or provide a defined volume of water by gavage prior to the assay. The hydration state has been shown to influence the renal responses to this compound. |
| Variable Food Intake | Fast animals overnight before the experiment, allowing free access to water, to standardize metabolic conditions. |
| Incorrect Dosing | Verify the concentration of the dosing solution and the accuracy of the administration volume. Use calibrated equipment for all measurements. |
| Animal Stress | Acclimatize animals to the experimental conditions and handling procedures to minimize stress-induced physiological changes that can affect renal function. |
| Cage/Metabolism Cage Setup | Ensure metabolic cages are properly configured to prevent urine loss and contamination with feces or food. |
Issue 2: Lower than Expected Diuretic Effect
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh dosing solutions for each experiment. Protect solutions from light and store them at the recommended temperature. Stability-indicating methods like HPLC can be used to check for degradation products. |
| Incorrect Route of Administration | Confirm the intended route of administration (e.g., oral gavage, intravenous injection) was performed correctly. The onset and magnitude of the diuretic effect are dependent on the administration route. |
| Sub-optimal Dose | Review the literature for appropriate dose ranges for the specific animal model. This compound is approximately 5 to 7 times more potent than furosemide by weight. A dose-response study may be necessary to determine the optimal dose for your experimental conditions. |
| Interaction with Other Compounds | Ensure that no other administered compounds, such as NSAIDs, are interfering with the diuretic effect of this compound. |
| Renal Impairment in Animal Model | If using a disease model, be aware that renal failure can alter the clearance and diuretic effect of this compound. |
Issue 3: Inconsistent Results in In Vitro NKCC2 Inhibition Assays
| Potential Cause | Troubleshooting Step |
| Low NKCC2 Expression/Function | Functional expression of NKCC2 in some cell lines like HEK-293 can be challenging. Consider using a chimeric NKCC1-NKCC2 construct, which has shown more stable expression. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Variations can alter protein expression and cell physiology. |
| Assay Buffer Composition | The concentration of ions, particularly chloride, in the assay buffer is critical for NKCC2 activity. Ensure the buffer composition is optimized for the assay. |
| Inaccurate Compound Concentration | Verify the final concentration of this compound in the assay. Perform serial dilutions carefully and use freshly prepared stock solutions. |
| Fluorescent Dye Issues | Ensure the fluorescent dye used for ion flux measurement is loaded correctly and that its signal is stable and within the linear range of the detector. |
Data Presentation
Table 1: Comparative Potency of this compound and Furosemide
| Diuretic | Equivalent Dose for Saluretic Response (0-6h) | Relative Potency |
| This compound | 6 mg | ~6.18 |
| Furosemide | 40 mg | 1 |
| This compound | 12 mg | ~6.18 |
| Furosemide | 80 mg | 1 |
| This compound | 18 mg | ~6.18 |
| Furosemide | 120 mg | 1 |
Data adapted from studies in patients with congestive cardiac failure.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Oral Administration | Intravenous Administration |
| Onset of Action | 30 - 60 minutes | 5 - 10 minutes |
| Peak Effect | 1 - 2 hours | 1 - 2 hours |
| Duration of Action | 6 - 8 hours | 6 - 8 hours |
Data is based on human studies.
Experimental Protocols
Protocol 1: In Vivo Diuretic Activity Assessment in Rats (Modified Lipschitz Test)
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Animal Preparation: Use male Wistar rats (150-200g). House them in metabolic cages with free access to water for at least 3 days to acclimatize.
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Fasting: Withhold food but not water for 18 hours before the experiment.
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Hydration: Administer 5 mL of 0.9% saline solution per 100g of body weight by oral gavage to all animals.
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Dosing:
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Control Group: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
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Reference Standard Group: Administer a standard diuretic like Furosemide (e.g., 20 mg/kg) orally.
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Test Group: Administer this compound at the desired dose(s) orally.
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Urine Collection: Collect urine in graduated cylinders at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after dosing.
-
Analysis:
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Measure the total volume of urine excreted by each animal.
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Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
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Calculate the total excretion of each electrolyte.
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Data Interpretation: Compare the urine volume and electrolyte excretion in the this compound-treated group to the control and reference standard groups.
Protocol 2: In Vitro NKCC2 Inhibition Assay using a Fluorescent Tl+ Influx Method
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Cell Culture: Culture LLC-PK1 cells stably expressing a chimeric NKCC2 construct in appropriate media until they reach confluency in a 96-well plate.
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Dye Loading: Wash the cells with a chloride-free and potassium-free buffer. Incubate the cells with a Thallium-sensitive fluorescent dye (e.g., FluxOR™) in the same buffer to load the cells and activate the NKCC2 cotransporter.
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Compound Incubation: Add varying concentrations of this compound or a vehicle control to the wells and incubate for a specified period.
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Tl+ Influx Measurement:
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Place the 96-well plate in a fluorescence microplate reader.
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Establish a baseline fluorescence reading.
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Inject a stimulus buffer containing Thallium (Tl+) and Chloride (Cl-) to initiate NKCC2-mediated Tl+ influx.
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Monitor the change in fluorescence over time. The rate of fluorescence increase corresponds to the rate of Tl+ influx.
-
-
Data Analysis:
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Calculate the initial rate of Tl+ influx for each well.
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Normalize the rates of the this compound-treated wells to the vehicle control wells.
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Plot the normalized influx rate against the this compound concentration to generate a dose-response curve and determine the IC50 value.
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Visualizations
Caption: Mechanism of action of this compound on the NKCC2 transporter.
Caption: General experimental workflow for an in vivo diuretic assay.
Caption: Decision tree for troubleshooting inconsistent assay results.
References
- 1. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Piretanide for In Vitro Ion Transport Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of piretanide for in vitro ion transport inhibition studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and reproducible experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | This compound degradation: this compound may be unstable in aqueous solutions, especially at 37°C over extended periods. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment. Minimize the time the compound is in culture medium before the assay. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. |
| Incorrect concentration: The effective concentration of this compound can vary significantly between cell types and experimental conditions. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay. Start with a broad range of concentrations based on published IC50/EC50 values (see data table below). | |
| Low transporter activity: The target ion transporter (e.g., NKCC1) may have low basal activity in your cell model, making it difficult to detect inhibition. | Stimulate transporter activity before adding this compound. For example, NKCC1 can be activated by pre-incubation in a low-chloride or hypertonic medium. | |
| Cell toxicity or off-target effects | High this compound concentration: Excessive concentrations of this compound can lead to cytotoxicity or inhibition of other transporters and ion channels. | Use the lowest effective concentration of this compound as determined by your dose-response curve. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%). |
| Off-target binding: this compound may interact with other proteins in the cell, leading to unexpected biological effects. | Review the literature for known off-target effects of this compound. If off-target effects are suspected, consider using a more specific inhibitor as a control, if available. | |
| This compound precipitation in culture medium | Poor solubility: this compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into the culture medium, add the stock solution dropwise while gently vortexing to ensure rapid and even dispersion. Pre-warming the medium to 37°C can also help. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: Based on published data, a good starting point for dose-response experiments is a range from 10 nM to 100 µM. The EC50 for this compound in cultured cells has been reported to be in the range of 3-4 x 10-6 M. The pIC50 (the negative logarithm of the IC50) for this compound against NKCC1 is approximately 5.97-6.29, which corresponds to an IC50 in the low micromolar range.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO at high concentrations. It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, thaw an aliquot and dilute it to the final working concentration in your cell culture medium immediately before use.
Q3: How can I confirm that the observed effect is due to the inhibition of the target ion transporter?
A3: To confirm specificity, you can use several control experiments:
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Use a positive control: Employ a well-characterized inhibitor of the same transporter (e.g., bumetanide for NKCC1) to compare the effects.
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Use a negative control: Test a structurally related but inactive compound, if available.
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Vary ion concentrations: The inhibitory effect of this compound on NKCC1 is dependent on the extracellular concentrations of Na+, K+, and Cl-. Modifying these ion concentrations should alter the observed effect.
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Knockdown/knockout models: If available, use cell lines where the target transporter has been genetically knocked down or knocked out to demonstrate that the effect of this compound is absent in these cells.
Q4: What are the primary signaling pathways affected by NKCC1 inhibition with this compound?
A4: Inhibition of NKCC1 has been shown to modulate inflammatory pathways. Specifically, it can downregulate the phosphorylation of NF-κB and attenuate signaling pathways mediated by TRAF6. This can lead to a reduction in the production of pro-inflammatory cytokines.
Quantitative Data
The following table summarizes the inhibitory potency of this compound against the Na-K-2Cl cotransporter (NKCC) in different experimental systems.
| Transporter | Cell Type/System | Assay Method | Potency (IC50/EC50) | Reference |
| NKCC1 | Cultured Cells (HeLa, MDCK, BC3H1) | Ion content measurement | 3-4 µM (EC50) | |
| NKCC1 | Rat Thymocytes | 86Rb+ uptake | ~0.5 µM (pIC50 = 6.29) | |
| NKCC1 | Rat Erythrocytes | 86Rb+ uptake | ~1.0 µM (pIC50 = 5.99) | |
| NKCC2 | Rat Medullary Thick Ascending Limb (mTAL) | 86Rb+ uptake | ~1.0 µM (pIC50 = 5.97) |
Experimental Protocols
Rubidium (86Rb+) Uptake Assay for NKCC Activity
This protocol measures the activity of the Na-K-2Cl cotransporter by quantifying the uptake of radioactive rubidium (86Rb+), a potassium analog.
Materials:
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Cells expressing the target transporter (e.g., NKCC1)
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Assay buffer (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, 5 mM HEPES, pH 7.4)
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Ouabain (to inhibit the Na+/K+-ATPase)
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This compound and other test compounds
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86RbCl (radioactive tracer)
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Wash buffer (ice-cold)
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Scintillation fluid and counter
Procedure:
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Cell Plating: Seed cells in a multi-well plate and grow to confluence.
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Pre-incubation: Wash the cells twice with the assay buffer. Pre-incubate the cells for 10-15 minutes at 37°C in the assay buffer containing 1 mM ouabain and the desired concentrations of this compound or vehicle control.
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Initiation of Uptake: Remove the pre-incubation buffer and add the assay buffer containing 1 mM ouabain, this compound/vehicle, and 1 µCi/mL 86RbCl.
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Incubation: Incubate for a short period (e.g., 2-10 minutes) at 37°C. The optimal time should be determined in preliminary experiments to ensure linear uptake.
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Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells 3-4 times with ice-cold wash buffer to remove extracellular 86Rb+.
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Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Data Analysis: The bumetanide-sensitive component of 86Rb+ uptake, which represents NKCC activity, is calculated by subtracting the uptake in the presence of a saturating concentration of a specific inhibitor (like bumetanide) from the total uptake. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Fluorescence-Based Thallium (Tl+) Influx Assay for NKCC Activity
This high-throughput assay measures NKCC activity by detecting the influx of thallium (Tl+), a surrogate for K+, using a Tl+-sensitive fluorescent dye.
Materials:
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Cells expressing the target transporter
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Tl+-sensitive fluorescent dye (e.g., FluxOR™)
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Assay buffer (Cl- and K+-free for NKCC activation and dye loading)
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Stimulus buffer containing Tl2SO4 and Cl-
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This compound and other test compounds
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Fluorescence plate reader with an injection system
Procedure:
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Cell Plating: Seed cells in a black-walled, clear-bottom multi-well plate and grow to confluence.
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Dye Loading and Transporter Activation: Wash the cells with the Cl- and K+-free assay buffer. Incubate the cells with the Tl+-sensitive dye in the same buffer to simultaneously load the dye and activate the NKCC transporter.
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Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
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Assay Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
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Stimulation and Data Acquisition: Inject the stimulus buffer containing Tl2SO4 and Cl- to initiate Tl+ influx. Immediately begin recording the fluorescence intensity over time.
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Data Analysis: The rate of fluorescence increase is proportional to the NKCC activity. Calculate the initial rate of Tl+ influx for each condition. Plot the percentage of inhibition of the influx rate against the this compound concentration to determine the IC50 value.
Visualizations
Technical Support Center: The Impact of Piretanide on Cell Viability in Long-Term Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of piretanide on cell viability in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a loop diuretic that primarily functions by inhibiting the Na-K-Cl cotransporter (NKCC), a membrane protein responsible for transporting sodium, potassium, and chloride ions across the cell membrane. There are two main isoforms: NKCC1, which is widely distributed in the body, and NKCC2, which is found specifically in the kidneys. In non-renal tissues, this compound's effects are primarily mediated through the inhibition of NKCC1.
Q2: How does inhibition of the Na-K-Cl cotransporter by this compound potentially affect cell viability?
The Na-K-Cl cotransporter 1 (NKCC1) plays a crucial role in maintaining cellular homeostasis, including regulating cell volume and intracellular chloride concentrations. Inhibition of NKCC1 by this compound can disrupt these processes, potentially leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death). Studies on other loop diuretics like furosemide and bumetanide have shown that blocking NKCC1 can lead to cell cycle arrest and accelerate apoptosis in cancer cells.
Q3: At what concentrations should I test this compound in my in vitro cell culture experiments?
Direct in vitro cytotoxicity data for this compound across a wide range of cell lines is limited. However, based on studies with structurally and functionally similar loop diuretics like bumetanide and furosemide, a starting concentration range of 10 µM to 100 µM is recommended for initial screening experiments. For example, bumetanide has shown inhibitory effects on cell proliferation in this range. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: I am observing a decrease in cell viability with this compound treatment. Is this due to apoptosis or cell cycle arrest?
Inhibition of the Na-K-Cl cotransporter can induce both cell cycle arrest and apoptosis. Studies on furosemide have demonstrated a G0/G1 phase cell cycle arrest in gastric cancer cells. Other research on NKCC1 inhibition suggests an acceleration of apoptosis. To differentiate between these effects, it is recommended to perform both a cell cycle analysis (e.g., using propidium iodide staining and flow cytometry) and an apoptosis assay (e.g., Annexin V/PI staining).
Q5: Are there any known signaling pathways affected by this compound that could explain its impact on cell viability?
Yes, inhibition of the Na-K-Cl cotransporter has been shown to affect key signaling pathways involved in cell survival and proliferation. Notably, NKCC1 inhibition can suppress the MAPK/ERK signaling cascade, a critical pathway for cell growth. Additionally, there is evidence linking NKCC1 to the NF-κB signaling pathway, which plays a role in inflammation and apoptosis.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Possible Causes:
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Inconsistent cell seeding: Uneven cell distribution across wells can lead to significant variations.
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Edge effects: Wells on the perimeter of the plate are prone to evaporation, altering the effective concentration of this compound.
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Compound precipitation: At higher concentrations, this compound may precipitate out of the culture medium.
Solutions:
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Optimize cell seeding technique: Ensure a single-cell suspension and use a consistent pipetting technique. After seeding, gently rock the plate to ensure even distribution.
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Minimize edge effects: Fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.
-
Check for precipitation: Visually inspect the wells under a microscope for any signs of precipitate. If observed, consider using a lower concentration range or a different solvent for this compound, ensuring the solvent itself does not affect cell viability.
Issue 2: Discrepancies Between Different Cell Viability Assays
Possible Cause:
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Assay-specific interference: Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT, membrane integrity for trypan blue). This compound might interfere with one assay's chemistry without directly affecting cell viability. For example, it could alter mitochondrial function, affecting the MTT assay readout without causing immediate cell death.
Solution:
-
Use multiple, mechanistically different assays: To confirm the effect on cell viability, use at least two different types of assays. For example, combine a metabolic assay like MTT or MTS with a dye exclusion assay like trypan blue or a fluorescence-based live/dead stain. An ATP-based assay can also provide a good measure of cell viability.
Issue 3: No Significant Effect of this compound on Cell Viability
Possible Causes:
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Low expression of NKCC1 in the cell line: The target of this compound, the Na-K-Cl cotransporter, may not be expressed at high enough levels in your chosen cell line to elicit a significant response.
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Suboptimal concentration range: The tested concentrations of this compound may be too low to have a discernible effect.
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Short incubation time: The effects of this compound on cell viability, particularly in long-term culture, may not be apparent after a short exposure.
Solutions:
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Verify NKCC1 expression: Use techniques like Western blotting or qPCR to confirm the expression of NKCC1 in your cell line.
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Broaden the concentration range: Test a wider range of this compound concentrations, including higher doses, while monitoring for solubility issues.
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Extend the incubation period: For long-term studies, assess cell viability at multiple time points (e.g., 24, 48, 72 hours, and even longer with appropriate media changes).
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound on various cell lines, extrapolated from studies on related loop diuretics and the known role of NKCC1 in cancer cell proliferation. Note: These values are for illustrative purposes and should be experimentally determined for specific cell lines.
| Cell Line | Cancer Type | Putative this compound IC50 (µM) |
| MKN45 | Gastric Adenocarcinoma | 25 - 50 |
| Glioblastoma Cells (Primary Culture) | Glioblastoma | 30 - 60 |
| Vascular Endothelial Cells | N/A (Proliferation) | 15 - 40 |
| Bladder Cancer Cells | Bladder Cancer | 40 - 80 |
Experimental Protocols
Long-Term Cell Culture Protocol with this compound Treatment
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density to ensure they do not reach confluency before the end of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound or the vehicle control.
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Incubation: Incubate the cells for the desired long-term period (e.g., 72 hours, 96 hours, or longer).
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Media Change (for extended long-term culture): If the experiment extends beyond 72 hours, it may be necessary to perform a partial or full media change with freshly prepared this compound-containing medium to replenish nutrients and maintain the compound concentration.
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using an appropriate method, such as the MTT or Annexin V assay.
MTT Cell Viability Assay Protocol
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: Following the long-term incubation with this compound, add 10 µL of the MTT stock solution to each well of the 96-well plate.
Technical Support Center: Piretanide Dosage and Administration in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Piretanide in animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for different animal strains?
A1: The optimal dosage of this compound can vary significantly depending on the animal species and strain, the administration route, and the experimental goals. It is crucial to perform a dose-response study to determine the most effective dose for your specific model. The following table summarizes dosages reported in the literature for various animal models.
| Animal Species | Strain | Dosage | Administration Route | Noteworthy Effects |
| Rabbit | Not Specified | 1.5 mg/kg or 15 mg/kg | Intravenous | Dose-dependent increase in urine flow and electrolyte excretion. |
| Dog | Beagle | Three different dose levels (specifics not detailed in abstract) | Oral and Intravenous | Marked diuresis at all dose levels. |
| Rat | Wistar & Sprague-Dawley | Not specified in direct comparative studies. In-vitro studies on rat medullary thick ascending limb showed significant electrolyte transport inhibition between 10⁻⁶ and 10⁻⁴ M. | Not specified for in-vivo comparison | This compound was slightly more effective than furosemide in in-vitro preparations. |
| Mouse | BALB/c & C57BL/6 | No direct comparative studies found. | Not specified for in-vivo comparison | General guidance for dose conversion from rats to mice suggests adjusting based on body surface area. |
Q2: How should I prepare this compound for administration to animals?
A2: The preparation method depends on the intended route of administration. For intravenous or intraperitoneal injections, this compound needs to be dissolved in a suitable vehicle. A commonly used vehicle for poorly water-soluble drugs like this compound is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline. For oral administration, this compound can be suspended in a vehicle like 0.5% w/v of sodium carboxymethylcellulose (CMC) in sterile water or saline.
Q3: What are the common routes of administration for this compound in rodents?
A3: The most common routes of administration for this compound in rodents are oral (PO) via gavage, intravenous (IV), and intraperitoneal (IP). The choice of route depends on the desired speed of onset and duration of action. IV administration provides the most rapid effect, while oral administration may result in a slower onset and is influenced by absorption from the gastrointestinal tract.
Q4: What is the mechanism of action of this compound?
A4: this compound is a loop diuretic that primarily exerts its effect by inhibiting the Na-K-Cl cotransporter 2 (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increased excretion of these electrolytes and water.
Troubleshooting Guides
Problem 1: Inconsistent or no diuretic effect observed after this compound administration.
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Possible Cause 1: Incorrect Dosage.
-
Solution: The effective dose of this compound can vary between species and even strains. It is essential to perform a dose-finding study to establish the optimal dose for your specific animal model. Start with a low dose and gradually increase it while monitoring urine output and electrolyte excretion.
-
-
Possible Cause 2: Improper Drug Preparation or Administration.
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Solution: Ensure that this compound is completely dissolved or uniformly suspended in the vehicle before administration. For IV injections, administer the solution slowly to avoid rapid changes in blood pressure. For oral gavage, ensure the gavage needle is correctly placed in the stomach to prevent administration into the lungs.
-
-
Possible Cause 3: Animal Dehydration.
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Solution: The diuretic effect of this compound is dependent on the hydration status of the animal. Ensure that animals have free access to water before the experiment. Pre-hydrating the animals with a saline load before this compound administration can help to ensure a measurable diuretic response.
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Problem 2: Excessive electrolyte imbalance or dehydration in treated animals.
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Possible Cause 1: Dose is too high.
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Solution: Reduce the dosage of this compound. It is crucial to find a balance between achieving the desired diuretic effect and avoiding excessive fluid and electrolyte loss.
-
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Possible Cause 2: Inadequate monitoring.
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Solution: Closely monitor the animals for signs of dehydration, such as lethargy, sunken eyes, and decreased skin turgor. Regularly measure body weight and consider monitoring serum electrolyte levels. Provide access to drinking water and, if necessary, electrolyte-supplemented water.
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Problem 3: Variability in response between individual animals of the same strain.
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Possible Cause 1: Differences in individual animal physiology.
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Solution: Increase the number of animals per group to account for biological variability. Ensure that all animals are of a similar age and weight and have been acclimatized to the experimental conditions.
-
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Possible Cause 2: Inconsistent administration technique.
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Solution: Ensure that the administration technique is consistent for all animals. For oral gavage, the volume and rate of administration should be the same for each animal. For IV injections, the injection site and speed should be standardized.
-
Experimental Protocols
General Protocol for Assessing Diuretic Activity in Rats
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Animal Acclimatization: House male Wistar or Sprague-Dawley rats (200-250g) in metabolic cages for at least 3 days before the experiment to allow for acclimatization.
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Fasting: Withhold food for 18 hours before the experiment but allow free access to water.
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Hydration: Administer a loading dose of 0.9% saline (e.g., 25 ml/kg) orally or intraperitoneally to ensure adequate hydration.
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Grouping: Divide the animals into control and treatment groups.
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This compound Administration:
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Oral: Prepare a suspension of this compound in 0.5% sodium carboxymethylcellulose. Administer the desired dose via oral gavage.
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Intravenous: Prepare a solution of this compound in a suitable vehicle (e.g., DMSO/PEG300/Tween 80/saline). Administer the desired dose via the tail vein.
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Urine Collection: Collect urine in the metabolic cages at specific time intervals (e.g., 1, 2, 4, 6, and 24 hours) after administration.
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Measurements:
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Measure the total urine volume for each time point.
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Analyze urine for electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Compare the urine volume and electrolyte excretion between the control and this compound-treated groups.
Visualizations
Validation & Comparative
Comparative Efficacy of Piretanide vs. Furosemide in a Rat Model of Edema: A Research Guide
This guide provides a comparative analysis of the diuretic and natriuretic efficacy of piretanide and furosemide in a standardized rat model of localized edema. The information is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of diuretic agents. While direct comparative studies in a rat edema model are limited, this guide synthesizes available data to present a cohesive overview.
Mechanism of Action: Loop Diuretics
Both this compound and furosemide are potent loop diuretics that exert their effects by inhibiting the Na+-K+-2Cl- symporter in the thick ascending limb of the Henle loop.[1] This inhibition reduces the reabsorption of sodium, potassium, and chloride, leading to an increase in the excretion of these ions and, consequently, water. This shared mechanism forms the basis for their diuretic action in edematous states.
Experimental Protocols
A standard and reproducible model for inducing localized edema in rats is the carrageenan-induced paw edema model. While this model is primarily for assessing anti-inflammatory agents, it can be adapted to evaluate the effects of diuretics on localized fluid accumulation.
1. Animal Model:
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Species: Male Wistar or Sprague-Dawley rats.
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Weight: 180-200 g.
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Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment.
2. Edema Induction:
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A subplantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is administered into the right hind paw of the rat.
3. Experimental Groups:
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Control Group: Receives the vehicle (e.g., normal saline) orally or intraperitoneally.
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This compound Group: Receives a specified dose of this compound.
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Furosemide Group: Receives a specified dose of furosemide.
4. Drug Administration:
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The test compounds (this compound and furosemide) or vehicle are typically administered 30-60 minutes prior to carrageenan injection.
5. Measurement of Edema:
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Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
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The percentage of edema inhibition can be calculated.
6. Diuretic and Natriuretic Activity Measurement:
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Immediately after drug administration, rats are placed in individual metabolic cages.
-
Urine is collected over a specified period (e.g., 5 or 24 hours).
-
The total urine volume is measured.
-
Urine samples are analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.
Comparative Efficacy Data
The following table summarizes representative data on the diuretic and natriuretic effects of this compound and furosemide in rats. It is important to note that this data is compiled from various sources and may not represent a direct head-to-head comparison in a single study using an edema model. This compound is reported to be approximately 5 to 7 times more potent than furosemide on a weight-for-weight basis.[2]
| Parameter | Control (Vehicle) | This compound | Furosemide |
| Dose | - | 1-10 mg/kg | 5-40 mg/kg[3] |
| Urine Volume | Baseline | Significant Increase | Significant Increase[3] |
| Sodium (Na+) Excretion | Baseline | Significant Increase | Significant Increase[3] |
| Potassium (K+) Excretion | Baseline | Increase | Significant Increase |
| Potency (relative to Furosemide) | - | ~5-7x | 1x |
Discussion
Conclusion
This compound and furosemide are both potent loop diuretics with a well-established mechanism of action. In a rat model of edema, both are expected to effectively reduce edema and increase urinary output and sodium excretion. The primary difference lies in their potency, with this compound being significantly more potent than furosemide. Further direct comparative studies in a rat edema model are warranted to fully elucidate the nuances of their efficacy and electrolyte-sparing effects.
References
- 1. This compound: a loop-active diuretic. Pharmacology, therapeutic efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of torasemide and furosemide in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diuretic and cardiovascular effects of furosemide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Piretanide and bumetanide on urinary sodium excretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent loop diuretics, piretanide and bumetanide, with a specific focus on their effects on urinary sodium excretion. The information presented is collated from clinical studies to assist in research and development decision-making.
Executive Summary
This compound and bumetanide are potent loop diuretics that exert their effects by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle.[1][2] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water.[2] While both drugs share a common mechanism of action, they exhibit differences in potency and clinical effects on natriuresis. Clinical evidence suggests that bumetanide is more potent than this compound on a weight-for-weight basis.[3]
Quantitative Data on Urinary Sodium Excretion
The following tables summarize the comparative effects of this compound and bumetanide on urinary sodium excretion as reported in various clinical studies.
Table 1: Single-Dose Comparison in Patients with Congestive Cardiac Failure
| Drug & Dose | Mean Sodium Excretion (mmol/6h) | Study Population | Key Finding |
| This compound 6 mg | Lesser response than 9mg this compound and 1mg Bumetanide | 9 patients with cardiac failure | 6 mg of this compound was less effective in promoting natriuresis compared to 9 mg of this compound and 1 mg of bumetanide.[4] |
| This compound 9 mg | Similar to Bumetanide 1 mg | 9 patients with cardiac failure | The natriuresis produced in the first 6 hours after administration of 9 mg of this compound and 1 mg of bumetanide were similar. |
| Bumetanide 1 mg | Similar to this compound 9 mg | 9 patients with cardiac failure | The natriuresis produced in the first 6 hours after administration of 9 mg of this compound and 1 mg of bumetanide were similar. |
Table 2: Comparison in Healthy Subjects
| Drug & Dose | Potency Comparison | Study Population | Key Finding |
| This compound 6 mg | Less potent than Bumetanide 1 mg | 9 healthy male subjects | In terms of natriuresis, 6 mg of this compound was found to be less potent than 1 mg of bumetanide. |
| Bumetanide 1 mg | More potent than this compound 6 mg | 9 healthy male subjects | 1 mg of bumetanide demonstrated a greater natriuretic effect compared to 6 mg of this compound. |
Table 3: Comparison in Patients with Chronic Renal Insufficiency
| Drug & Dose | Effect on 24h Sodium Output | Study Population | Key Finding |
| This compound 18 mg twice daily | Equal increase to Bumetanide | 8 patients with renal failure (GFR 2.2-24.5 ml/min) | Both drugs equally increased the 24-hour urinary sodium output. |
| Bumetanide 3 mg twice daily | Equal increase to this compound | 8 patients with renal failure (GFR 2.2-24.5 ml/min) | Both drugs equally increased the 24-hour urinary sodium output. |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the comparative studies of this compound and bumetanide.
Study Design for Single-Dose Comparison in Patients
-
Patient Selection: A cohort of patients with a confirmed diagnosis of congestive cardiac failure was recruited. Key inclusion criteria typically include clinical signs of fluid retention.
-
Study Design: A balanced, randomized, crossover design was implemented. Each patient received a single oral dose of this compound (e.g., 6 mg and 9 mg) and bumetanide (e.g., 1 mg) on separate occasions, with a washout period between treatments.
-
Urine Collection: Urine was collected at baseline and then at timed intervals (e.g., every hour or two hours) for a total of 6 to 24 hours post-administration. The total volume of urine for each collection period was recorded.
-
Sodium Analysis: The concentration of sodium in the urine samples was determined using flame photometry or an ion-selective electrode method.
-
Data Analysis: The total sodium excreted over the collection period was calculated for each treatment. Statistical analysis, such as ANOVA for crossover design, was used to compare the natriuretic effects of the different treatments.
Study Design for Comparison in Healthy Volunteers
-
Subject Selection: Healthy male volunteers were recruited for the study. Subjects underwent a medical screening to ensure normal renal and hepatic function.
-
Study Protocol: The study followed a randomized, controlled design where subjects received a single oral dose of this compound (e.g., 6 mg), bumetanide (e.g., 1 mg), or a placebo.
-
Fluid and Diet Control: Subjects were typically required to maintain a standardized diet and fluid intake before and during the study days to ensure consistent baseline conditions.
-
Urine Sampling: Urine was collected at predetermined intervals for up to 24 hours after drug administration. The volume of each urine sample was measured.
-
Electrolyte Measurement: Urinary sodium concentrations were measured to determine the rate and total amount of sodium excretion.
-
Statistical Analysis: The natriuretic response curves and the total sodium excretion for each drug were compared using appropriate statistical methods.
Visualizations
Signaling Pathway of this compound and Bumetanide
References
- 1. Clinical pharmacology of loop diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A single dose comparison of this compound and bumetanide in congestive cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Piretanide's Potassium-Sparing Profile: A Comparative Analysis Against Other Loop Diuretics
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potassium-sparing effects of piretanide relative to other commonly used loop diuretics, such as furosemide and bumetanide. The following analysis is based on available experimental data from clinical trials to objectively evaluate this compound's performance and potential advantages in maintaining potassium homeostasis.
Quantitative Data Summary
The following table summarizes the comparative effects of this compound, furosemide, and bumetanide on urinary potassium excretion and serum potassium levels as reported in various clinical studies. It is important to note that the potassium-sparing effect of this compound can be influenced by dosage, patient population, and duration of treatment.
| Diuretic | Dose | Change in 24-hour Urinary Potassium Excretion | Change in Serum Potassium Levels | Study Population | Reference |
| This compound | 6 mg/day | No significant increase compared to control | No significant changes | Healthy male subjects / Patients with essential hypertension | , |
| 12 mg (single dose) | Sodium-potassium ratio increased slightly (similar to furosemide) | Not specified | Patients with advanced renal insufficiency | ||
| up to 24 mg/day | Did not significantly increase 24-hour urinary potassium excretion | Only one patient developed mild hypokalemia | Patients with congestive heart failure | ||
| Furosemide | 40 mg/day | Similar kaliuresis to 6 mg this compound | Not specified | Healthy male subjects | |
| 80 mg (single dose) | Sodium-potassium ratio increased slightly (similar to this compound) | Not specified | Patients with advanced renal insufficiency | ||
| Bumetanide | 1 mg/day | More potent kaliuresis than 6 mg this compound | Not specified | Healthy male subjects | |
| 1 mg (single dose) | Similar natriuresis and kaliuresis to 9 mg this compound in the first 6 hours | Not specified | Patients with cardiac failure |
Note: Specific mean values, standard deviations, and p-values are not consistently reported across all studies. The information presented is a qualitative summary of the reported findings.
Experimental Protocols
Below is a synthesized, representative experimental protocol for a clinical trial comparing the effects
Differential Effects of Piretanide and Torsemide on Renal Blood Flow: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the loop diuretics Piretanide and Torsemide, with a specific focus on their effects on renal blood flow. While both drugs are potent diuretics used in the management of edema and hypertension, the existing body of scientific literature reveals a lack of direct head-to-head studies specifically comparing their impact on renal hemodynamics. This guide synthesizes the available evidence for each drug, presents their mechanisms of action, and includes relevant experimental data to inform research and drug development.
Mechanism of Action: A Shared Pathway
Both this compound and Torsemide exert their diuretic effects by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle.[1][2][3] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water. While their primary molecular target is the same, subtle differences in their chemical structures and pharmacokinetic profiles may contribute to variances in their overall clinical effects.
Below is a diagram illustrating the common signaling pathway for loop diuretics.
Caption: Mechanism of action of loop diuretics.
Comparative Data on Renal Hemodynamics
Table 1: Effects of this compound on Renal Hemodynamics
| Study Population | Dosage | Effect on Renal Blood Flow (RBF) | Effect on Glomerular Filtration Rate (GFR) | Citation |
| Patients with nephrotic syndrome | 12 mg orally | No consistent alterations observed | No consistent alterations observed | [4] |
| Patients with congestive heart failure | 6-24 mg/day | Not reported | Not reported | [5] |
| Patients with chronic renal insufficiency | 18 mg twice daily | Not reported | Not reported |
Table 2: Effects of Torsemide on Renal Hemodynamics
| Study Population | Dosage | Effect on Renal Blood Flow (RBF) | Effect on Glomerular Filtration Rate (GFR) | Citation |
| General statement | Not specified | Does not significantly alter | Does not significantly alter | |
| Decompensated heart failure | Not specified | Decreased renal plasma flow reduces drug clearance | Not specified | |
| Anesthetized dogs | 0.3 and 1 mg/kg i.v. | Did not influence renal hemodynamics | Not specified |
Discussion of Findings
The available evidence suggests that neither this compound nor Torsemide has a clinically significant direct effect on renal blood flow or glomerular filtration rate in individuals with normal or moderately impaired kidney function.
For Torsemide , it is consistently reported that the drug does not alter renal blood flow or GFR. In the context of decompensated heart failure, a decrease in renal plasma flow is observed, which is likely a consequence of the underlying pathophysiology rather than a direct drug effect. This reduced renal perfusion, in turn, impairs the delivery of Torsemide to its site of action in the kidney.
For This compound , the data on renal hemodynamics is more limited. A study in patients with the nephrotic syndrome found no consistent changes in renal blood flow or GFR. Other studies in patients with congestive heart failure and chronic renal insufficiency focused on the diuretic and natriuretic effects of this compound without specifically reporting on renal blood flow.
It is important to note that in conditions of significant volume depletion, which can be induced by any potent diuretic, a secondary decrease in renal blood flow and GFR may occur due to prerenal azotemia.
Experimental Protocols
Detailed experimental protocols for the direct measurement of renal blood flow in comparative studies of this compound and Torsemide are not available. However, the following outlines a general methodology that would be employed in such a study.
Experimental Workflow for Assessing Renal Hemodynamics
Caption: Generalized experimental workflow.
Key Methodological Considerations:
-
Measurement of Renal Blood Flow (RBF): The gold standard for measuring RBF is the clearance of para-aminohippuric acid (PAH). This technique involves a continuous infusion of PAH and the measurement of its concentration in plasma and urine.
-
Measurement of Glomerular Filtration Rate (GFR): GFR is typically measured by the clearance of an exogenous filtration marker such as inulin or iothalamate. Creatinine clearance can also be used as an estimate of GFR.
-
Study Population: The choice of study population is critical. Studies in healthy volunteers would assess the direct pharmacological effects, while studies in patients with heart failure or renal impairment would provide insights into the drugs' performance in clinically relevant scenarios.
-
Dosing and Administration: The doses of this compound and Torsemide should be therapeutically equivalent. The route of administration (oral or intravenous) would also need to be standardized.
-
Control Group: A placebo or active comparator (e.g., furosemide) group is essential for a robust study design.
Conclusion and Future Directions
The currently available literature does not provide a definitive answer regarding the differential effects of this compound and Torsemide on renal blood flow. Both appear to have a neutral effect on renal hemodynamics under stable conditions. However, the lack of direct comparative studies represents a significant knowledge gap.
Future research should focus on well-designed, head-to-head clinical trials that directly measure renal blood flow and GFR following the administration of this compound and Torsemide in various patient populations, including those with heart failure and chronic kidney disease. Such studies would provide valuable data to guide clinical decision-making and further elucidate the renal profiles of these two important loop diuretics.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. An evaluation of torsemide in patients with heart failure and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: An evaluation of torsemide in patients with heart failure and renal disease. [scholars.duke.edu]
- 4. pre-med.jumedicine.com [pre-med.jumedicine.com]
- 5. Acute and long-term renal and metabolic effects of this compound in congestive cardiac failure - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of Piretanide: A Review of the Parent Compound in the Absence of Metabolite Data
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Piretanide is a potent loop diuretic that exerts its therapeutic effect by inhibiting the Na-K-Cl cotransporter (NKCC), primarily the NKCC2 isoform located in the thick ascending limb of the Loop of Henle in the kidney. This inhibition leads to a significant increase in the excretion of sodium, chloride, and water, making it an effective treatment for edema and hypertension. While the in vitro potency of the parent compound, this compound, has been characterized in various studies, a comprehensive comparison with its metabolites is currently not feasible due to the lack of publicly available information on the chemical structures and pharmacological activity of these metabolites. Repeated searches in scientific literature and databases indicate that the metabolism of this compound has not been fully elucidated, with specific metabolites yet to be identified and characterized.
This guide, therefore, focuses on the available in vitro potency data for this compound and provides relevant experimental context.
Data Presentation
The following table summarizes the in vitro potency of this compound against its primary molecular target, the Na-K-Cl cotransporter.
| Compound | Target | Cell Type/System | Potency (pIC50) | Reference |
| This compound | Rat NKCC2 | Medullary Thick Ascending Limb (mTAL) | 5.97 | [1] |
| This compound | Rat NKCC1 | Erythrocytes | 5.99 | [1] |
| This compound | Rat NKCC1 | Thymocytes | 6.29 | [1] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Experimental Protocols
The in vitro potency of this compound is typically assessed through ion flux assays in cells that endogenously or recombinantly express the Na-K-Cl cotransporter. A representative experimental methodology is described below.
Measurement of Na-K-Cl Cotransporter Activity
1. Cell Culture and Preparation:
-
Cells expressing the target cotransporter (e.g., rat medullary thick ascending limb tubules, erythrocytes, or thymocytes) are cultured and prepared for the assay.
2. Ion Flux Assay:
-
The activity of the Na-K-Cl cotransporter is commonly measured by quantifying the uptake of a specific ion, such as Rubidium (Rb+), which serves as a congener for Potassium (K+).
-
Cells are pre-incubated with varying concentrations of the test compound (this compound).
-
The ion flux is initiated by adding a solution containing the tracer ion (e.g., 86Rb+).
-
The uptake is allowed to proceed for a defined period.
3. Termination and Measurement:
-
The ion uptake is terminated by washing the cells with an ice-cold "stop solution" to remove extracellular tracer.
-
The intracellular radioactivity is then measured using a scintillation counter.
4. Data Analysis:
-
The inhibitory effect of this compound is calculated as the percentage of reduction in ion uptake compared to the control (vehicle-treated) cells.
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve. The pIC50 is then calculated as -log(IC50).
Mandatory Visualizations
Experimental Workflow for In Vitro Potency Determination
Caption: Workflow for determining the in vitro potency of this compound.
Signaling Pathway of this compound Action
Caption: this compound's inhibitory effect on the Na-K-Cl cotransporter.
Conclusion
This compound is a well-characterized inhibitor of the Na-K-Cl cotransporter, with in vitro studies confirming its high potency. The available data, primarily from studies on rat cotransporters, provide a solid foundation for understanding its mechanism of action. However, a significant knowledge gap exists regarding the metabolic fate of this compound. The identification and characterization of its metabolites are essential for a complete understanding of its pharmacological profile, including any potential contribution of metabolites to its therapeutic efficacy or off-target effects. Future research focused on the biotransformation of this compound and the subsequent in vitro and in vivo evaluation of its metabolites is warranted to provide a more comprehensive picture of its overall activity.
References
Benchmarking Piretanide Against Novel Diuretic Compounds in Development
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of diuretic therapy is evolving, with several novel compounds in development that target distinct pathways in the renal nephron. This guide provides an objective comparison of the established loop diuretic, Piretanide, with emerging classes of diuretics, supported by available preclinical and clinical data. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and development in this critical therapeutic area.
Executive Summary
This compound, a potent loop diuretic, has long been a therapeutic option for managing fluid overload in conditions such as hypertension and edema.[1] Its mechanism of action involves the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle.[1] However, the development of novel diuretic agents with alternative mechanisms of action presents new possibilities for more targeted and potentially safer therapies. This guide benchmarks this compound against several of these emerging compounds, focusing on their diuretic and natriuretic efficacy, mechanisms of action, and potential side effect profiles.
Comparative Efficacy of Diuretic Compounds
The following tables summarize the available quantitative data on the diuretic and natriuretic effects of this compound and novel diuretic compounds from preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented is synthesized from various independent investigations.
Table 1: Comparison of Diuretic and Natriuretic Effects in Rodent Models
| Compound Class | Specific Agent | Animal Model | Dose | Route of Administration | % Increase in Urine Output (approx.) | Na+ Excretion (approx.) | Citation(s) |
| Loop Diuretic | This compound | Rat | Not Specified | Not Specified | Marked increase | Marked increase | [2] |
| Adenosine A1 Receptor Antagonist | KW-3902 | Rat (ARF model) | 0.1 mg/kg | p.o. | Significant increase | Increased | [3] |
| Adenosine A1 Receptor Antagonist | CPX | Rat | 0.1 mg/kg | i.v. | Significant increase | Increased | [4] |
| Pendrin Inhibitor | PDSinh-C01 (with furosemide) | Mouse | Not Specified | Not Specified | 30-60% increase | Increased |
Note: "Marked increase" and "Increased" are used where specific quantitative values were not provided in the source material. Data for novel compounds are often presented in the context of specific disease models (e.g., acute renal failure) or in combination with other diuretics.
Mechanisms of Action and Signaling Pathways
A key differentiator for these novel compounds is their unique molecular targets within the kidney. Understanding these pathways is crucial for predicting efficacy, potential side effects, and opportunities for combination therapies.
This compound: Na+/K+/2Cl- Cotransporter (NKCC2) Inhibition
This compound exerts its diuretic effect by blocking the Na+/K+/2Cl- cotransporter (NKCC2) in the apical membrane of the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of sodium, potassium, and chloride, leading to a significant increase in the excretion of these ions and, consequently, water.
Adenosine A1 Receptor Antagonists
In the kidney, adenosine, acting through A1 receptors, constricts the afferent arteriole and promotes sodium reabsorption in the proximal tubule. Antagonists of the A1 receptor block these effects, leading to increased renal blood flow, glomerular filtration rate, and subsequent diuresis and natriuresis.
Pendrin Inhibitors
Pendrin is a chloride-bicarbonate exchanger located in the apical membrane of intercalated cells in the collecting duct. It plays a role in chloride reabsorption and bicarbonate secretion. Inhibition of pendrin is expected to increase chloride excretion, and when combined with a loop diuretic like furosemide, it has been shown to potentiate the diuretic and natriuretic effect.
ROMK Inhibitors
The Renal Outer Medullary Potassium (ROMK) channel is crucial for potassium secretion in the cortical collecting duct and potassium recycling in the thick ascending limb. By inhibiting ROMK, these compounds are expected to reduce potassium loss, a common side effect of loop and thiazide diuretics, while still promoting diuresis.
Experimental Protocols
In Vivo Assessment of Diuretic Activity in Rats
This protocol provides a standardized method for evaluating the diuretic and natriuretic effects of test compounds in a rat model.
1. Animal Preparation:
-
Use adult male Wistar or Sprague-Dawley rats (200-250g).
-
House animals in metabolic cages for acclimatization for at least 3 days prior to the experiment, with free access to standard chow and water.
-
Fast the animals for 18 hours before the experiment, with continued free access to water.
2. Dosing and Sample Collection:
-
On the day of the experiment, administer a saline load (e.g., 25 ml/kg, 0.9% NaCl) orally or intraperitoneally to all animals to ensure a uniform state of hydration.
-
Divide animals into groups (n=6 per group):
-
Control group: Vehicle (e.g., normal saline).
-
Positive control group: A standard diuretic like Furosemide (10 mg/kg, i.p.).
-
Test groups: Administer the novel diuretic compound at various doses.
-
-
Immediately after dosing, place each rat in an individual metabolic cage designed for the separation and collection of urine and feces.
-
Collect urine at predetermined intervals (e.g., every hour for the first 5 hours, and then a cumulative collection at 24 hours).
3. Data Analysis:
-
Urine Volume: Measure the volume of urine collected at each time point.
-
Electrolyte Concentration: Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Calculation of Diuretic Activity:
-
Diuretic Index = (Urine volume of test group) / (Urine volume of control group)
-
Natriuretic Index = (Na+ excretion of test group) / (Na+ excretion of control group)
-
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to compare the effects of the test compounds with the control and positive control groups.
In Vitro Na-K-2Cl Cotransporter (NKCC) Inhibition Assay
This in vitro assay is used to determine the inhibitory activity of compounds on the target of loop diuretics like this compound.
1. Cell Culture:
-
Use a cell line that expresses the Na-K-2Cl cotransporter, such as HEK293 cells stably transfected with the NKCC1 or NKCC2 gene.
2. 86Rb+ Uptake Assay:
-
Seed the cells in 96-well plates and grow to confluence.
-
Pre-incubate the cells with a buffer containing ouabain (to inhibit the Na+/K+-ATPase) and the test compound at various concentrations for a specified time (e.g., 15 minutes).
-
Initiate ion uptake by adding a buffer containing 86Rb+ (a radioactive potassium analog) and bumetanide (a known NKCC inhibitor, for determining specific uptake).
-
After a short incubation period (e.g., 2 minutes), stop the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular 86Rb+ radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the bumetanide-sensitive 86Rb+ uptake, which represents the NKCC-mediated ion transport.
-
Determine the concentration of the test compound that causes 50% inhibition (IC50) of NKCC activity by fitting the data to a dose-response curve.
Conclusion
This compound remains a potent and effective loop diuretic. However, the development of novel diuretic compounds targeting different mechanisms of action, such as adenosine A1 receptor antagonists, pendrin inhibitors, and ROMK inhibitors, offers exciting new avenues for diuretic therapy. These emerging agents hold the potential for improved side-effect profiles, particularly concerning electrolyte imbalances, and may provide therapeutic benefits in specific patient populations or in cases of diuretic resistance. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these novel compounds against established diuretics like this compound. The experimental protocols and pathway diagrams provided in this guide are intended to support and stimulate such research efforts.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound and urinary excretion of ions in rat. Effect of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diuretic effects of KW-3902, a novel adenosine A1-receptor antagonist, in various models of acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The diuretic action of 8-cyclopentyl-1,3-dipropylxanthine, a selective A1 adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Piretanide
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Piretanide is paramount. This document provides essential procedural guidance on the use of personal protective equipment (PPE), and outlines operational and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is critical when handling this compound. The following table summarizes the recommended equipment. Given the absence of specific occupational exposure limits (OELs) for this compound from major regulatory bodies, a conservative approach, treating it as a potent compound, is recommended.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields.[1] | Protects eyes from splashes or dust. |
| Hand Protection | Protective gloves (e.g., Nitrile or Neoprene). Double gloving is recommended when handling concentrated forms or for extended periods.[2][3] | Prevents skin contact. The specific glove material should be selected based on a chemical compatibility assessment, though specific data for this compound is not readily available. Regular glove changes are crucial to prevent contamination.[3] |
| Respiratory Protection | A suitable respirator should be used, particularly when handling the powder form or when generating aerosols.[1] The selection of the respirator (e.g., N95, N100, or a powered air-purifying respirator - PAPR) should be based on a site-specific risk assessment that considers the quantity of material being handled and the potential for aerosolization. | Protects against inhalation of the compound. In the absence of an established OEL, a conservative approach to respiratory protection is advised. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Provides a barrier against skin contact and contamination of personal clothing. |
| Foot Protection | Closed-toe shoes. Disposable shoe covers should be considered in areas of high contamination potential. | Protects feet from spills and prevents the spread of contamination. |
Occupational Exposure Limits (OELs): No specific OELs for this compound have been established by major occupational safety and health organizations such as OSHA, NIOSH, or ACGIH. Therefore, it is crucial to handle this compound with a high degree of caution, implementing engineering controls and PPE to minimize any potential exposure.
Experimental Protocols: Handling and Disposal Workflow
The following diagrams illustrate the procedural steps for the safe handling and disposal of this compound. Adherence to these workflows is essential for maintaining a safe laboratory environment.
Operational Plans
Engineering Controls:
-
Always handle this compound powder and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible and regularly tested.
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Use appropriate PPE before attempting to clean the spill.
-
For small spills, absorb solutions with an inert material (e.g., diatomite) and decontaminate the area with alcohol.
-
Collect all contaminated materials in a sealed container for proper disposal.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
-
All waste materials contaminated with this compound, including empty containers, unused product, and contaminated PPE, must be disposed of as hazardous waste.
-
Dispose of contents and containers at an approved waste disposal facility in accordance with local, state, and federal regulations.
-
Avoid releasing this compound into the environment, as it is very toxic to aquatic life with long-lasting effects.
By adhering to these safety protocols, researchers and scientists can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
